(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Description
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)/t29-,34+,36-,37-,38-,39-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMRDYNGJCBNPA-BZFHMXIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N13O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and selective synthetic peptide antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). By competitively inhibiting the binding of endogenous bombesin-related peptides, such as gastrin-releasing peptide (GRP), it effectively blocks the initiation of a complex network of intracellular signaling pathways. This guide provides a comprehensive overview of the mechanism of action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), including its binding affinity, its impact on downstream signaling cascades, and detailed experimental protocols for its characterization. This document is intended to serve as a technical resource for researchers in pharmacology and drug development.
Introduction to Bombesin Receptors and Ligands
The bombesin family of peptides, including GRP and neuromedin B (NMB), are involved in a wide array of physiological processes.[1] Their effects are mediated through three distinct G-protein coupled receptors (GPCRs): the NMB receptor (NMBR or BB1), the GRP receptor (GRPR or BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3).[1][2] These receptors are integral in regulating functions of the gastrointestinal and central nervous systems.[3] Notably, GRPR is frequently overexpressed in various malignancies, including prostate, breast, and lung cancers, making it a prime target for diagnostic and therapeutic development.[1][4] (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a key pharmacological tool and a parent compound for the development of radiolabeled analogs for in vivo imaging and therapy.[5][6]
Mechanism of Action: Receptor Antagonism
The primary mechanism of action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is competitive antagonism at the GRPR. It binds with high affinity to the receptor, thereby preventing the binding of endogenous agonists like GRP.[7] This blockade at the receptor level inhibits the initiation of the downstream signaling cascade that is normally triggered by agonist binding.
Binding Affinity and Selectivity
Quantitative data from competitive binding assays demonstrate the high affinity and selectivity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives for the GRPR.
| Compound | Receptor Subtype | Cell Line/Tissue | Assay Type | Binding Affinity (Ki/IC50) | Reference |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | GRPR (human) | PC-3 cells | Competitive Binding ([125I-Tyr4]bombesin displacement) | Ki: 10.7 ± 1.06 nM | [7] |
| [99mTc]Demobesin 1 | GRPR (human) | PC-3 cell membranes | Competitive Binding ([125I-Tyr4]bombesin displacement) | IC50: 0.7 ± 0.08 nM | [2] |
| [99mTc]Demobesin 1 | NMBR (human) | Gut carcinoid tissue | Competitive Binding | IC50: >1,000 nM | [2] |
| [99mTc]Demobesin 1* | BRS-3 (human) | Lung carcinoid tissue | Competitive Binding | IC50: >1,000 nM | [2] |
*[99mTc]Demobesin 1 is a radiolabeled derivative of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
Inhibition of Intracellular Signaling
GRPR is a Gq-coupled receptor.[3] Agonist binding typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) does not induce this cascade and blocks agonist-induced signaling. This is confirmed by calcium mobilization assays, where it fails to elicit a significant increase in intracellular calcium levels.[8]
Experimental Protocols
The characterization of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) relies on several key in vitro and in vivo assays.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of the antagonist for bombesin receptors.
Objective: To quantify the ability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to displace a radiolabeled ligand from GRPR, NMBR, or BRS-3.
Materials:
-
Cell lines expressing the receptor of interest (e.g., PC-3 for GRPR).
-
Membrane preparation from these cells.
-
Radioligand (e.g., [125I-Tyr4]bombesin).
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Filter mats (e.g., GF/C filters presoaked in polyethyleneimine).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA).[9]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation (e.g., 50-120 µg protein), a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to trap the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the antagonist. The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
Calcium Mobilization Assay
This functional assay confirms the antagonistic activity of the compound by measuring its ability to block agonist-induced calcium release.
Objective: To determine if (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) can inhibit the increase in intracellular calcium concentration induced by a GRPR agonist.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., PC-3 cells).
-
96- or 384-well black, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
-
A known GRPR agonist (e.g., GRP or bombesin).
-
A fluorescence plate reader with kinetic reading and automated liquid handling capabilities (e.g., FlexStation or FLIPR).[10][11]
Procedure:
-
Cell Plating: Seed the cells in the microplate and culture overnight to form a confluent monolayer.[12]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 45-60 minutes) at 37°C to allow the cells to take up the dye.[11]
-
Antagonist Addition: Place the plate in the fluorescence reader. Add (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations to the wells and incubate for a short period (e.g., 10-15 minutes).[11]
-
Agonist Stimulation and Measurement: Add a fixed concentration of the GRPR agonist (typically at its EC80-EC90 concentration) to the wells. Immediately begin measuring the fluorescence intensity over time (kinetic read).[10][11]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the percent inhibition and determine the IC50 value of the antagonist.
In Vivo Receptor Blocking Study
These studies are crucial for confirming the specificity of receptor targeting in a living organism, often in the context of developing radiolabeled imaging or therapeutic agents.
Objective: To demonstrate that the uptake of a radiolabeled bombesin analog in GRPR-expressing tissues (e.g., tumors, pancreas) can be blocked by co-administration of an excess of unlabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
Materials:
-
Animal model with GRPR-expressing tumors (e.g., nude mice with PC-3 xenografts).[13]
-
Radiolabeled bombesin analog.
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as the blocking agent.
-
Gamma counter for measuring radioactivity in tissues.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.[7]
-
Injection:
-
Biodistribution: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.[13]
-
Tissue Harvesting and Measurement: Dissect tumors and major organs, weigh them, and measure the radioactivity in each sample using a gamma counter.[7]
-
Data Analysis: Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g). A significant reduction in the uptake in GRPR-positive tissues in the blocked group compared to the control group confirms receptor-specific targeting.[7][14]
Conclusion
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as a high-affinity, selective antagonist for the gastrin-releasing peptide receptor. Its mechanism of action is centered on the competitive blockade of this receptor, preventing agonist-induced activation of the phospholipase C signaling pathway and subsequent intracellular calcium mobilization. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this and other bombesin receptor antagonists. A thorough understanding of its mechanism of action is fundamental for its application as a research tool and for the continued development of novel GRPR-targeted diagnostics and therapeutics for cancer and other diseases.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lume.ufrgs.br [lume.ufrgs.br]
- 4. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13, des-Met14]Bombesin(6–14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
An In-depth Technical Guide on the GRPR Antagonist: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and specific antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), has emerged as a critical tool in oncological research and diagnostics. This synthetic bombesin analogue, often utilized in preclinical and clinical studies, effectively blocks the physiological actions of gastrin-releasing peptide (GRP) and other bombesin-like peptides. Its high affinity for GRPR, which is overexpressed in a variety of malignancies including prostate, breast, and lung cancers, makes it an invaluable agent for in vivo tumor targeting, imaging, and as a potential therapeutic. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and experimental applications, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor that, upon activation by its natural ligand GRP, instigates a cascade of intracellular signaling events promoting cell proliferation, survival, and migration.[1][2] The overexpression of GRPR in numerous cancer types has positioned it as a prime target for diagnostic imaging and targeted therapies.[1][3] (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified bombesin analogue designed to act as a competitive antagonist at the GRPR.[3][4][5] Its primary mechanism of action involves binding to GRPR with high affinity, thereby preventing the binding of endogenous agonists like GRP and consequently inhibiting downstream signaling pathways.[3] This antagonistic action has been leveraged in numerous studies to block tumor growth and for in vivo imaging by serving as a blocking agent to confirm the specificity of GRPR-targeted radiopharmaceuticals.[1][6][7][8]
Biochemical and Pharmacological Properties
The defining characteristic of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is its high-affinity binding to GRPR without eliciting a functional response. This is in stark contrast to GRPR agonists, which activate the receptor upon binding. The antagonist nature of this peptide has been confirmed in various assays, including the inhibition of agonist-induced intracellular calcium mobilization.
Quantitative Data
The following table summarizes the available quantitative data for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives, providing key metrics for its antagonist activity.
| Compound/Analogue | Assay Type | Cell Line | Parameter | Value | Reference |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | Intracellular Calcium Release | PC-3 | Relative Fluorescence Units (RFU) at 50 nM | 5.7 ± 0.7 | [8] |
| Bombesin (Agonist Control) | Intracellular Calcium Release | PC-3 | Relative Fluorescence Units (RFU) at 50 nM | 880.6 ± 146.3 | [8] |
| [99mTc]Demobesin 1 (based on the antagonist) | Competitive Binding Assay | PC-3 cell membranes | IC50 | Displaced [125I-Tyr4]BN in a dose-dependent manner | [2] |
| RC-3095 (a designation for this antagonist) | GRPR Redistribution Assay | U2OS cells | EC50 for antagonism of GRP-induced internalization | ~100 nM | [9] |
Mechanism of Action and Signaling Pathways
GRPR activation by agonists such as GRP leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation and survival. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts by competitively binding to GRPR and preventing this entire signaling cascade from being initiated by GRP.
GRPR Signaling Pathway and Antagonist Action
Caption: GRPR signaling pathway and the inhibitory action of the antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols involving (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
Competitive Receptor Binding Assay
This assay determines the binding affinity of the antagonist.
-
Cell Culture and Membrane Preparation:
-
Culture GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) in appropriate media (e.g., DMEM with 10% FBS).[9]
-
Harvest cells and homogenize in a cold buffer to prepare cell membrane fractions.
-
Determine protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, incubate a constant concentration of a radiolabeled GRPR agonist (e.g., [125I-Tyr4]bombesin) with cell membrane preparations.[2]
-
Add increasing concentrations of the unlabeled antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.
-
Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
This functional assay confirms the antagonistic properties of the peptide.
-
Cell Preparation:
-
Seed GRPR-expressing cells (e.g., PC-3) in a black-walled, clear-bottom 96-well plate.[11]
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Assay Performance:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader to measure baseline fluorescence.
-
Add the antagonist (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations to the wells.
-
After a short incubation, stimulate the cells with a fixed concentration of a GRPR agonist (e.g., bombesin).
-
Monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.[12][13]
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each condition.
-
The antagonist's effect is determined by its ability to inhibit the agonist-induced calcium influx.
-
In Vivo Tumor Blocking Study
This experiment validates the specificity of GRPR-targeted imaging agents in an animal model.
-
Animal Model:
-
Blocking Experiment:
-
Divide the tumor-bearing mice into two groups: a control group and a blocked group.
-
Inject the blocked group with a high dose of the antagonist (e.g., 100 µg of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)) a few minutes before or co-injected with the radiolabeled GRPR-targeting imaging agent (e.g., [68Ga]Ga-ProBOMB1).[6][7][8]
-
The control group receives only the radiolabeled imaging agent.
-
-
Imaging and Biodistribution:
-
Perform PET/SPECT imaging at specified time points post-injection.[8]
-
After the final imaging session, euthanize the animals and harvest tumors and major organs.
-
Measure the radioactivity in the collected tissues using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[2]
-
-
Data Analysis:
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing a GRPR antagonist.
Applications in Research and Drug Development
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a cornerstone in the development of GRPR-targeted agents. Its primary applications include:
-
Validating New Radiopharmaceuticals: It is widely used as a blocking agent to confirm that the uptake of a novel GRPR-targeted PET or SPECT imaging agent is indeed receptor-specific.[1][6][7][8]
-
Investigating GRPR Biology: By selectively blocking GRPR, researchers can elucidate the role of this receptor in various physiological and pathological processes, such as tumor growth and inflammation.[14]
-
Therapeutic Development: While this specific peptide is primarily used as a research tool, it serves as a scaffold for the development of more potent and stable GRPR antagonists for therapeutic applications, including targeted radionuclide therapy and as a standalone anti-cancer agent.[15]
Conclusion
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a well-characterized and indispensable tool for researchers in the field of molecular imaging and oncology. Its high affinity and specificity for the Gastrin-Releasing Peptide Receptor make it the gold standard for in vitro and in vivo studies aimed at validating new GRPR-targeted diagnostics and therapeutics. The experimental protocols and data presented in this guide underscore its utility and provide a framework for its effective application in a research setting. Further development of antagonists based on this structure holds significant promise for advancing the clinical management of GRPR-expressing cancers.
References
- 1. open.library.ubc.ca [open.library.ubc.ca]
- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Gastrin-releasing peptide mobilizes calcium from intracellular stores in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Protective effect of RC-3095, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) structure and synthesis
An In-Depth Technical Guide to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the bombesin receptor antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). This synthetic peptide is a valuable tool in cancer research and drug development, primarily for its ability to specifically block the signaling of the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in various malignancies.
Peptide Structure and Properties
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified analog of the naturally occurring amphibian peptide, bombesin. The parent bombesin sequence (6-14) is Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂. The modifications in this antagonist are designed to increase receptor affinity and improve stability compared to native peptides.
The specific modifications are:
-
D-Phe⁶: The native Glycine at position 6 is replaced with a D-Phenylalanine. The incorporation of a D-amino acid at this position enhances resistance to enzymatic degradation and contributes to its antagonist properties.
-
des-Met¹⁴: The C-terminal Methionine at position 14 is deleted. Methionine is susceptible to oxidation, and its removal improves the chemical stability of the peptide.
-
Leu-NHEt¹³: The new C-terminal residue, Leucine at position 13, is modified from a standard carboxyl group to an N-ethylamide. This C-terminal amidation is crucial for receptor binding and antagonist activity.
The resulting amino acid sequence is: (D-Phe)-Gln-Trp-Ala-Val-Gly-His-Leu-NHEt .
Synthesis
The synthesis of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is achieved through standard solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a generalized manual SPPS procedure for synthesizing the peptide.
-
Resin Preparation:
-
Start with a Rink Amide MBHA resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF again (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
Couple the C-terminal amino acid, Fmoc-Leu-OH, to the deprotected resin. Pre-activate the amino acid (4 equivalents) with a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents) and an additive like HOBt (Hydroxybenzotriazole) (4 equivalents) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin as described in step 2.
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence: His(Trt), Gly, Val, Ala, Trp(Boc), Gln(Trt), and D-Phe. Side-chain protecting groups (Trt for His and Gln, Boc for Trp) are used to prevent unwanted side reactions.
-
-
C-terminal N-ethylamide Formation & Cleavage:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v).
-
To achieve the specific N-ethylamide C-terminus, the cleavage can be performed in the presence of ethylamine. Alternatively, the protected peptide can be cleaved from a hyper-acid-labile resin (like 2-chlorotrityl chloride resin) and the C-terminal carboxyl group can be coupled with ethylamine in the solution phase before final deprotection.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Confirm the identity and purity of the final product by electrospray ionization mass spectrometry (ESI-MS) and analytical HPLC. The final product should be obtained as a white lyophilized powder.[1]
-
Quantitative Data
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is primarily used as a potent and specific antagonist for the GRPR. Its biological activity is typically characterized by its ability to inhibit the binding of GRPR agonists and block downstream signaling.
Table 1: Receptor Binding Affinity of a Derivative
This table shows the binding affinity for Demobesin 1, a radiopharmaceutical where a chelator is attached to the N-terminus of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). The high affinity of the conjugate reflects the potent binding of the core peptide.
| Compound | Cell Line | Radioligand | IC₅₀ (nM) |
| Demobesin 1 | PC-3 (human prostate) | [¹²⁵I-Tyr⁴]BN | 0.7 ± 0.08 |
Data from competitive binding assays using PC-3 cell membrane preparations.[2]
Table 2: In Vitro Antagonist Activity (Calcium Efflux Assay)
As an antagonist, the peptide does not induce downstream signaling like calcium mobilization. This is demonstrated by its inability to increase intracellular calcium, in contrast to agonists.
| Compound (50 nM) | Cell Line | Agonist Control | Antagonist Effect (Relative Fluorescence Units) |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | PC-3 | Bombesin | 38.2 ± 7.20 |
| Ga-LW01158 (Test Antagonist) | PC-3 | Bombesin | 12.6 ± 2.22 |
| Bombesin (Agonist Control) | PC-3 | - | 499 ± 73.4 |
| Buffer (Blank Control) | PC-3 | - | 7.37 ± 2.23 |
This data shows that, like other antagonists, the peptide induces a negligible calcium response compared to the potent agonist Bombesin.[3]
Table 3: In Vivo Receptor Blocking Efficacy
The peptide is frequently used in preclinical imaging and biodistribution studies as a blocking agent to confirm the receptor specificity of a radiolabeled bombesin analog.
| Radiotracer | Tumor Model | Blocking Agent Dose | % Reduction in Tumor Uptake (1h p.i.) |
| [⁶⁸Ga]Ga-ProBOMB1 | PC-3 Xenograft | 100 µg | 62% |
| [¹⁷⁷Lu]Lu-LW02060 | PC-3 Xenograft | 100 µg | 66% |
p.i. = post-injection. The significant reduction in tumor uptake of the radiotracers in the presence of the antagonist confirms its effective in vivo competition for GRPR binding sites.[4][5]
Visualizations
Bombesin Receptor Signaling Pathway
The Gastrin-Releasing Peptide Receptor (GRPR or BB2) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway upon agonist binding. This leads to the activation of Phospholipase C (PLC), which initiates a cascade resulting in calcium mobilization and protein kinase C activation. As an antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) competitively binds to the receptor and prevents this cascade from occurring.
Caption: Agonist vs. Antagonist action on the GRPR signaling cascade.
Experimental Workflow: Solid-Phase Peptide Synthesis
The diagram below illustrates the cyclical and sequential process of solid-phase peptide synthesis (SPPS) used to construct the peptide chain on an insoluble resin support.
Caption: The cyclical process of peptide chain elongation in SPPS.
References
- 1. Total solid-phase synthesis of bombesin analogs with different functional groups at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
In-Depth Technical Guide: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) Binding Affinity to Bombesin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the synthetic peptide antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), to the bombesin receptor family. This document details quantitative binding data, experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.
Introduction to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and selective antagonist of the bombesin receptor family, particularly targeting the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][2] Bombesin is a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. Its mammalian counterpart, gastrin-releasing peptide (GRP), and other related peptides play crucial roles in various physiological processes, including gastrointestinal functions, central nervous system regulation, and cell growth.
The bombesin receptor family consists of three main subtypes in mammals:
-
BB1 Receptor (NMBR): Neuromedin B Receptor
-
BB2 Receptor (GRPR): Gastrin-Releasing Peptide Receptor
-
BB3 Receptor: An orphan receptor
The overexpression of bombesin receptors, especially GRPR, in various cancers, such as prostate, breast, and lung cancer, has made them attractive targets for diagnostic imaging and targeted therapies. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives are extensively studied for these applications due to their high affinity and selectivity for GRPR.
Quantitative Binding Affinity Data
The binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives for the bombesin receptor subtypes has been determined through competitive binding assays. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).
| Compound | Receptor Subtype | Cell Line/Tissue | Radioligand | Binding Affinity |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | GRPR (BB2) | PC-3 (prostate cancer) | [125I]Tyr4-bombesin | Ki: 10.7 ± 1.06 nM |
| [99mTc]Demobesin 1 | GRPR (BB2) | Prostate Cancer Tissue | Not Specified | IC50: 2.6 ± 0.2 nM [2] |
| [99mTc]Demobesin 1 | NMBR (BB1) | Gut Carcinoid Tissue | Not Specified | IC50: >1000 nM [2] |
| [99mTc]Demobesin 1* | BB3 | Lung Carcinoid Tissue | Not Specified | IC50: >1000 nM [2] |
*Note: [99mTc]Demobesin 1 is a radiolabeled derivative of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). The high IC50 values for NMBR and BB3 receptors suggest that the parent peptide possesses strong selectivity for the GRPR.
Experimental Protocols
The determination of binding affinity for bombesin receptor ligands involves precise experimental procedures. Below are detailed methodologies for key experiments.
Competitive Receptor Binding Assay
This assay measures the ability of an unlabeled ligand (the antagonist) to compete with a radiolabeled ligand for binding to the bombesin receptors.
Objective: To determine the IC50 and Ki of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for bombesin receptor subtypes.
Materials:
-
Cell Lines: PC-3 cells (for GRPR), and other cell lines or tissues endogenously or recombinantly expressing NMBR and BB3.
-
Radioligand: Typically [125I]Tyr4-bombesin.
-
Test Compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations.
-
Assay Buffer: e.g., Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Instrumentation: Gamma counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture the selected cell lines to a sufficient density. Harvest the cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist. The IC50 value is determined from this curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow for Competitive Binding Assay
References
Demobesin 1: A Technical Guide to its Discovery and Development as a Gastrin-Releasing Peptide Receptor Antagonist
Abstract
Demobesin 1 is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a key target in oncology due to its overexpression in various cancers, including prostate and breast cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of Demobesin 1, with a primary focus on its radiolabeled analogue, [99mTc]Demobesin 1. Detailed experimental protocols for its synthesis, radiolabeling, and in vitro and in vivo characterization are presented. Furthermore, this guide includes a summary of its binding affinity and biodistribution, alongside visualizations of the GRPR signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging.
Introduction
The bombesin (BN) family of peptides and their receptors have garnered significant interest in oncology as targets for both diagnostic imaging and targeted radiotherapy. One of the most prominent members of this family is the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR) that is frequently overexpressed on the surface of various cancer cells. Demobesin 1 emerged from the pursuit of potent and selective GRPR-targeting ligands. It is a bombesin analogue designed to function as a receptor antagonist.[1][2] The development of its technetium-99m labeled form, [99mTc]Demobesin 1, has demonstrated significant promise for the in vivo imaging of GRPR-positive tumors.[1]
Discovery and Synthesis
Demobesin 1 was developed as a potent bombesin analogue with high affinity and selectivity for the GRPR.[1] Its design incorporates a tetraamine chelator to facilitate stable coordination of the radionuclide technetium-99m.[1]
Peptide Synthesis
The peptide backbone of Demobesin 1 is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, commonly employing the Fmoc/tBu strategy.[3][4][5]
Experimental Protocol: Solid-Phase Peptide Synthesis of Demobesin 1 Analogue
-
Resin Selection and Swelling: A suitable resin, such as Rink amide resin, is chosen to yield a C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for approximately 1 hour.[6]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF for about 20-30 minutes.[6]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin and allowed to react for 1-2 hours to form the peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the Demobesin 1 sequence.
-
Chelator Conjugation: The tetraamine chelator is coupled to the N-terminus of the peptide chain.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Radiolabeling with Technetium-99m
The tetraamine chelator on Demobesin 1 allows for efficient and stable labeling with technetium-99m, a gamma-emitting radionuclide ideal for single-photon emission computed tomography (SPECT) imaging.
Experimental Protocol: Radiolabeling of Demobesin 1 with [99mTc]
-
Kit Preparation: A lyophilized kit is prepared containing the Demobesin 1 peptide, a reducing agent (e.g., stannous chloride), and other excipients.[7][8]
-
Reconstitution: The kit is reconstituted with a sterile, oxidant-free solution of sodium [99mTc]pertechnetate (Na[99mTcO4]) obtained from a 99Mo/99mTc generator.
-
Incubation: The reaction mixture is incubated at room temperature or with gentle heating (e.g., 100°C for 10-15 minutes) to facilitate the reduction of [99mTc]pertechnetate and its chelation by the tetraamine moiety of Demobesin 1.[9][10]
-
Quality Control: The radiochemical purity of the resulting [99mTc]Demobesin 1 is assessed using techniques such as instant thin-layer chromatography (ITLC) and RP-HPLC to separate the radiolabeled peptide from free pertechnetate and other impurities.[9]
In Vitro Characterization
Receptor Binding Affinity
The binding affinity of Demobesin 1 for the GRPR is a critical parameter for its efficacy as a targeting agent. This is typically determined through competitive binding assays.
Experimental Protocol: Competitive Binding Assay
-
Cell Culture and Membrane Preparation: GRPR-expressing cells, such as the human prostate cancer cell line PC-3, are cultured and harvested.[11] Cell membranes are prepared by homogenization and centrifugation.
-
Assay Setup: A constant amount of cell membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to GRPR, such as [125I-Tyr4]bombesin.[12][13]
-
Competition: Increasing concentrations of unlabeled Demobesin 1 are added to the incubation mixture to compete with the radiolabeled ligand for binding to the GRPR.
-
Incubation and Separation: The mixture is incubated to reach binding equilibrium. The membrane-bound radioactivity is then separated from the unbound radioactivity by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of Demobesin 1 that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated by non-linear regression analysis of the competition curve.
Internalization Studies
Understanding the rate and extent of internalization of [99mTc]Demobesin 1 upon binding to GRPR is important for assessing its potential for targeted radionuclide therapy.
Experimental Protocol: In Vitro Internalization Assay
-
Cell Culture: GRPR-expressing cells (e.g., PC-3) are seeded in culture plates and allowed to adhere.[7]
-
Incubation with Radioligand: The cells are incubated with [99mTc]Demobesin 1 at 37°C for various time points.
-
Separation of Surface-Bound and Internalized Radioactivity: At each time point, the incubation is stopped. The supernatant containing unbound radioligand is removed. The cells are then treated with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioactivity. The cells are lysed to release the internalized radioactivity.
-
Quantification: The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured separately in a gamma counter.
-
Data Analysis: The percentage of internalized radioactivity is calculated as a function of time.
In Vivo Evaluation
Biodistribution Studies
Biodistribution studies in animal models are crucial to determine the uptake and clearance of [99mTc]Demobesin 1 from various organs and the tumor.
Experimental Protocol: Biodistribution in Tumor-Bearing Mice
-
Tumor Xenograft Model: Human cancer cells overexpressing GRPR (e.g., PC-3) are subcutaneously injected into immunocompromised mice to establish tumor xenografts.[10][11]
-
Radiotracer Administration: Once the tumors reach a suitable size, the mice are injected intravenously with a known amount of [99mTc]Demobesin 1.[10]
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, and 24 hours), groups of mice are euthanized, and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are collected and weighed.[11]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
The following tables summarize the key quantitative data for Demobesin 1 and its radiolabeled analogue.
Table 1: In Vitro Binding Affinity
| Compound | Cell Line | Radioligand | IC50 (nM) | Kd (nM) | Reference(s) |
| Demobesin 1 | PC-3 | [125I-Tyr4]BN | 0.70 ± 0.08 | - | [11] |
| [99mTc/99gTc]Demobesin 1 | PC-3 | - | - | 0.67 ± 0.10 | [11] |
Table 2: In Vivo Biodistribution of [99mTc]Demobesin 1 in PC-3 Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. | Reference(s) |
| Blood | - | - | - | [11] |
| Tumor | 16.2 ± 3.1 | 15.61 ± 1.19 | 5.24 ± 0.67 | [11] |
| Pancreas | - | - | - | [11] |
| Liver | - | - | - | [11] |
| Kidneys | - | - | - | [11] |
Signaling Pathways and Experimental Workflows
GRPR Signaling Pathway
Demobesin 1 acts as an antagonist, blocking the downstream signaling cascade initiated by the binding of the natural ligand, Gastrin-Releasing Peptide (GRP), to the GRPR.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the typical workflow for the in vivo evaluation of [99mTc]Demobesin 1.
Conclusion
Demobesin 1 represents a significant advancement in the development of GRPR-targeted agents. Its high affinity and antagonist properties, combined with the favorable imaging characteristics of its 99mTc-labeled counterpart, make it a promising candidate for the diagnostic imaging of GRPR-positive cancers. The detailed methodologies provided in this guide are intended to facilitate further research and development in this important area of oncology.
References
- 1. uniprot.org [uniprot.org]
- 2. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. solid phase peptide synthesis [biosyn.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Preparation and evaluation of 99mTc-EDDA/HYNIC-[Lys 3]-bombesin for imaging gastrin-releasing peptide receptor-positive tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced tumor uptake, biodistribution and pharmacokinetics of etoposide loaded nanoparticles in Dalton's lymphoma tumor bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [99mTc]Demobesin 1, a novel potent bombesin analogue for GRP receptor-targeted tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and specific bombesin receptor antagonist, has emerged as a critical tool in cancer research. This synthetic peptide analog competitively inhibits the binding of bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), to the gastrin-releasing peptide receptor (GRPR). Given that GRPR is overexpressed in a variety of malignancies, including prostate, breast, lung, and pancreatic cancers, this antagonist serves as a valuable agent for elucidating the role of the bombesin/GRP signaling axis in tumor progression and as a potential therapeutic agent.[1][2] This technical guide provides an in-depth overview of the mechanism of action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), detailed experimental protocols for its use, and a summary of its effects on cancer cell signaling pathways.
Mechanism of Action
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) exerts its effects by acting as a competitive antagonist at the GRPR, a G-protein coupled receptor (GPCR). In normal physiological and pathophysiological processes, the binding of agonists like GRP to GRPR initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq family. This activation triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream proliferative and survival pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
By competitively binding to the GRPR, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) prevents the binding of endogenous GRP, thereby inhibiting the initiation of this signaling cascade. This blockade of GRP-mediated signaling leads to the attenuation of cancer cell proliferation, migration, and survival.
Quantitative Data
The following tables summarize the binding affinities and inhibitory concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and related bombesin analogs in various cancer cell lines.
Table 1: Binding Affinity (Ki) of Bombesin Analogs for GRPR
| Compound | Cell Line | Ki (nM) | Reference |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | PC-3 | 10.7 ± 1.06 | [3] |
| Lu-TacsBOMB5 | PC-3 | 12.6 ± 1.02 | [4] |
| Ga-ProBOMB1 | PC-3 | 3.97 ± 0.76 | [3] |
| Ga-NeoBOMB1 | PC-3 | 1.71 ± 0.28 | [3] |
Table 2: Inhibitory Concentration (IC50) of Bombesin Analogs
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Demobesin 1 | PC-3 | Competitive Binding | 0.7 ± 0.08 | [5] |
| Demobesin 1 | Prostate Cancer Tissue | Competitive Binding | 2.6 ± 0.2 | [6] |
| (nat)Ga-NOTA-P2-RM26 | PC-3 | Competitive Binding | 0.91 ± 0.19 | [7] |
| (nat)In-NOTA-P2-RM26 | PC-3 | Competitive Binding | 1.24 ± 0.29 | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for the GRPR.
-
Cell Culture: PC-3 cells, which endogenously express GRPR, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and grown to 80-90% confluency.
-
Assay Procedure:
-
Wash the cells with ice-cold binding buffer (e.g., RPMI 1640 with 25 mM HEPES, pH 7.4, and 0.5% BSA).
-
Add increasing concentrations of unlabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 1 pM to 10 µM) to the wells.
-
Add a constant concentration of a radiolabeled bombesin analog, such as [125I-Tyr4]-bombesin (typically 20,000-40,000 cpm/well), to each well.
-
Incubate the plate at 4°C for 90 minutes with gentle agitation.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]
Calcium Mobilization Assay
This functional assay measures the ability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to block GRP-induced intracellular calcium release.
-
Cell Preparation: PC-3 cells are seeded in a 96-well black-walled, clear-bottom plate and grown overnight.
-
Dye Loading:
-
Assay Procedure:
-
The plate is placed in a fluorescence microplate reader equipped with an automated injection system.
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations for a short period.
-
A stimulating concentration of GRP or bombesin (e.g., 100 nM) is injected into the wells, and the fluorescence is monitored in real-time.
-
-
Data Analysis: The increase in fluorescence intensity, corresponding to the rise in intracellular calcium, is measured. The ability of the antagonist to inhibit the GRP-induced calcium signal is quantified to determine its potency.[12]
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) on the phosphorylation status of key signaling proteins like ERK and Akt.
-
Cell Treatment:
-
Cancer cells (e.g., PC-3, DMS79) are serum-starved for several hours.
-
Cells are pre-treated with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for a specified time (e.g., 30 minutes).
-
Cells are then stimulated with GRP (e.g., 100 nM) for a short period (e.g., 15 minutes).[13]
-
-
Protein Extraction and Quantification:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK1/2 and Akt.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][5][14]
-
-
Data Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the effect of the antagonist on signaling activation.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in suppressing tumor growth in an animal model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Xenograft Implantation:
-
Treatment Protocol:
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is administered, often via daily subcutaneous injections (e.g., 20 µ g/day ), for a specified duration (e.g., 4 weeks).[15][16]
-
The control group receives vehicle injections.
-
-
Data Collection and Analysis:
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated group to the control group.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and a typical experimental workflow.
References
- 1. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13, des-Met14]Bombesin(6–14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 6. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. abcam.com [abcam.com]
- 9. content.abcam.com [content.abcam.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Different Patterns of Akt and ERK Feedback Activation in Response to Rapamycin, Active-Site mTOR Inhibitors and Metformin in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of growth of HT-29 human colon cancer xenografts in nude mice by treatment with bombesin/gastrin releasing peptide antagonist (RC-3095) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of growth of MKN45 human gastric-carcinoma xenografts in nude mice by treatment with bombesin/gastrin-releasing-peptide antagonist (RC-3095) and somatostatin analogue RC-160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for Gastrin-Releasing Peptide Receptor Research
This technical guide provides a comprehensive overview of the bombesin antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), for researchers, scientists, and drug development professionals engaged in gastrin-releasing peptide (GRP) receptor studies. This document outlines its mechanism of action, quantitative binding affinities, detailed experimental protocols, and relevant signaling pathways.
Introduction
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and specific antagonist of the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] GRP and its amphibian analog, bombesin, are neuropeptides that mediate a variety of physiological processes, including gastrointestinal hormone release, smooth muscle contraction, and cell proliferation, through their interaction with the GRPR.[2] The GRPR, a G-protein coupled receptor (GPCR), is notably overexpressed in several human cancers, including prostate, breast, and lung tumors, making it a prime target for diagnostic and therapeutic applications.[2] The antagonist (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) serves as a critical tool for elucidating the role of the GRP/GRPR axis in both normal physiology and disease.
Mechanism of Action
As a competitive antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) binds to the GRP receptor with high affinity, thereby preventing the binding of endogenous agonists like GRP. This blockade inhibits the conformational changes in the receptor that are necessary for signal transduction. Consequently, the downstream signaling cascades normally initiated by GRP are attenuated.
Quantitative Data: Binding Affinity
The binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives to the GRP receptor is a critical parameter for its use in research. The following table summarizes key quantitative data from various studies.
| Compound | Assay Type | Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | Competition Binding | PC-3 | [125I-Tyr4]bombesin | Ki | 10.7 ± 1.06 | [3] |
| Demobesin 1* | Competition Binding | Prostate Cancer Biopsy | [99mTc/99gTc]Demobesin 1 | IC50 | 2.6 ± 0.2 | [2] |
*Demobesin 1 is a derivative of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) chelated with 99mTc.
Experimental Protocols
Detailed methodologies are crucial for the successful application of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in experimental settings.
Receptor Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki or IC50) of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for the GRP receptor.
Materials:
-
Cell Line: PC-3 cells (human prostate cancer cell line with high GRPR expression).
-
Radioligand: [125I-Tyr4]Bombesin.
-
Competitor: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
-
Binding Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4) containing 0.1% BSA.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Gamma counter.
Procedure:
-
Cell Preparation: Culture PC-3 cells to 80-90% confluency. Harvest the cells and prepare a cell membrane suspension by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membrane suspension, radioligand, and binding buffer.
-
Non-specific Binding: Cell membrane suspension, radioligand, and a high concentration of unlabeled bombesin (e.g., 1 µM).
-
Competition: Cell membrane suspension, radioligand, and increasing concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Termination: Terminate the binding reaction by rapid filtration through the filter plates.
-
Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Efflux Assay
This functional assay determines the antagonistic activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) by measuring its ability to inhibit GRP-induced intracellular calcium mobilization.
Materials:
-
Cell Line: PC-3 cells.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Agonist: Gastrin-releasing peptide (GRP).
-
Antagonist: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed PC-3 cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to the wells and incubate for 10-20 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of GRP (e.g., EC80) into the wells. Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the concentration of the antagonist. Determine the IC50 of the antagonist from the dose-response curve.
Signaling Pathways and Visualizations
The GRP receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein.[4] This initiates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][4]
References
Biological Activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of the synthetic peptide (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and specific antagonist of the bombesin receptor family, with a primary focus on the Gastrin-Releasing Peptide Receptor (GRPR). This document details its binding affinity, its role in blocking intracellular signaling, and its application in in vivo studies, supported by comprehensive experimental protocols and data visualizations.
Core Compound and Target
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified analog of the naturally occurring amphibian peptide, bombesin. The modifications, including the substitution of Gly with D-Phe at position 6, the replacement of the C-terminal Met with Leu, and its conversion to an ethylamide, confer potent antagonist properties.
Its primary molecular target is the Gastrin-Releasing Peptide Receptor (GRPR) , also known as bombesin receptor subtype 2 (BB2). GRPR is a G-protein coupled receptor (GPCR) overexpressed in various cancers, including prostate, breast, and lung cancer, making it a significant target for diagnostic imaging and targeted radionuclide therapy.
Quantitative Biological Data
The biological activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is characterized by its high binding affinity for GRPR and its ability to inhibit agonist-induced downstream signaling.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Cell Line | Assay Type | Radioligand | Ki (nM) | Citation |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | GRPR | PC-3 | Competitive Binding | [125I-Tyr4]bombesin | 10.7 ± 1.06 | [1][2] |
Table 2: Functional Antagonist Activity (Calcium Mobilization Assay)
| Compound (Concentration) | Cell Line | Agonist | Agonist Concentration | Calcium Efflux (RFU) | Antagonist Effect | Citation |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (50 nM) | PC-3 | - | - | 42.0 ± 20.4 | Minimal agonist activity | [1] |
| Bombesin (50 nM) | PC-3 | - | - | 549 ± 58.7 | Strong agonist activity | [1] |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | PC-3 | Bombesin | 100 nM | - | Complete inhibition of bombesin-induced calcium mobilization | [3] |
Table 3: In Vivo Blocking Efficacy
| Animal Model | Tumor Xenograft | Imaging Agent | Blocking Agent Dose | Reduction in Tumor Uptake | Citation |
| Male immunocompromised mice | PC-3 | [68Ga]Ga-ProBOMB1 | 100 µg | 62% | [1][4] |
| Nude mice | PC-3 | [177Lu]Lu-LW02060 | 100 µg | 66% | [5] |
Signaling Pathway Inhibition
GRPR activation by agonists like bombesin or GRP initiates a cascade of intracellular signaling events. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts by competitively binding to GRPR, thereby preventing agonist binding and inhibiting the downstream signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for GRPR.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture human prostate cancer PC-3 cells, which endogenously express GRPR, under standard conditions.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of [125I-Tyr4]bombesin (the radioligand).
-
Add increasing concentrations of the unlabeled competitor, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
-
Add the prepared cell membrane homogenates to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay demonstrates the antagonist properties of the peptide by measuring its inability to induce intracellular calcium release and its ability to block agonist-induced release.
Methodology:
-
Cell Preparation:
-
Seed PC-3 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for approximately 1-2 hours at 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement.
-
To test for agonist activity: Inject a solution of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 50 nM final concentration) into the wells and monitor for any increase in fluorescence, which would indicate calcium release. Use a known agonist like bombesin as a positive control and buffer as a negative control.
-
To test for antagonist activity: Pre-incubate the cells with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for a short period. Then, inject a known concentration of an agonist (e.g., 100 nM bombesin) and measure the fluorescence response. A lack of or significant reduction in the fluorescence signal compared to the agonist-only control demonstrates antagonism.
-
-
Data Analysis:
-
The change in fluorescence intensity is reported as Relative Fluorescence Units (RFU).
-
Compare the RFU generated by the antagonist alone to the buffer control and the agonist control to confirm its lack of agonist activity.
-
Compare the agonist-induced RFU in the presence and absence of the antagonist to quantify its blocking effect.
-
In Vivo Biodistribution and Blocking Study
This protocol is used to confirm that the uptake of a radiolabeled bombesin analog in GRPR-expressing tissues is receptor-specific.
Methodology:
-
Animal Model:
-
Use immunocompromised mice (e.g., nude mice) bearing subcutaneous xenografts of a GRPR-positive cancer cell line (e.g., PC-3).
-
-
Study Groups:
-
Procedure:
-
Administer the injections intravenously to both groups of mice.
-
At a predetermined time point post-injection (e.g., 1 hour), euthanize the mice.
-
Dissect key organs and tissues, including the tumor, blood, muscle, kidneys, and liver.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the %ID/g in the tumor and other GRPR-expressing tissues between the control and blocked groups.
-
A statistically significant reduction in uptake in the blocked group compared to the control group confirms that the accumulation of the radiolabeled analog is mediated by specific binding to GRPR.
-
Conclusion
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a well-characterized, high-affinity antagonist of the Gastrin-Releasing Peptide Receptor. Its primary biological activity is the competitive inhibition of agonist binding, leading to the blockade of downstream signaling pathways, such as intracellular calcium mobilization. This property makes it an invaluable tool in the field of nuclear medicine and oncology for validating the specificity of novel GRPR-targeted diagnostic and therapeutic agents through in vitro and in vivo blocking studies. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their drug development and research endeavors.
References
Pharmacological Profile of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent synthetic peptide antagonist of the bombesin receptor family, with primary activity at the gastrin-releasing peptide receptor (GRPR), also known as bombesin receptor subtype 2 (BB2). This document provides a comprehensive overview of its pharmacological profile, including its binding affinity, antagonist activity, and the experimental methodologies used for its characterization. This technical guide is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic and diagnostic potential of bombesin receptor antagonists.
Introduction
The bombesin family of peptides, including the mammalian gastrin-releasing peptide (GRP) and neuromedin B (NMB), mediate a wide range of physiological effects through their interaction with specific G protein-coupled receptors (GPCRs). Three main subtypes of bombesin receptors have been identified in mammals: the NMB receptor (NMBR or BB1), the GRP receptor (GRPR or BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3). The GRPR is of particular interest as it is overexpressed in various cancers, including prostate, breast, and lung cancer, making it a promising target for diagnostic imaging and targeted therapies.
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified analogue of bombesin that has been developed as a receptor antagonist. Its structural modifications confer a high affinity for the GRPR while preventing receptor activation, thereby blocking the downstream signaling cascades initiated by endogenous agonists like GRP. This antagonist is widely used as a tool in preclinical research, particularly in competitive binding assays and in vivo blocking studies to confirm the specificity of GRPR-targeted imaging and therapeutic agents.
Quantitative Pharmacological Data
The pharmacological activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) has been primarily characterized by its binding affinity for the GRPR and its ability to inhibit agonist-induced cellular responses.
Receptor Binding Affinity
The binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for the human GRPR has been determined through competitive radioligand binding assays. These studies typically utilize cell lines that endogenously or recombinantly express the GRPR, such as the PC-3 human prostate cancer cell line. The inhibitory constant (Ki) is a measure of the affinity of the antagonist for the receptor.
| Compound | Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | GRPR (BB2) | PC-3 | [125I-Tyr4]bombesin | 10.7 ± 1.06 | |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | NMBR (BB1) | - | - | Not Available | - |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | BRS-3 (BB3) | - | - | Not Available | - |
Functional Antagonist Activity
The antagonist properties of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) are confirmed by its ability to inhibit the intracellular signaling pathways activated by bombesin agonists. A key downstream event following GRPR activation is the mobilization of intracellular calcium.
| Assay Type | Cell Line | Agonist | Antagonist Concentration | Observed Effect | Reference |
| Calcium Efflux Assay | PC-3 | Bombesin | 10 µM | Antagonized bombesin-stimulated calcium mobilization. |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a typical procedure for determining the binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for the GRPR.
Objective: To determine the inhibitory constant (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the GRPR.
Materials:
-
Cell Line: PC-3 cells (or other GRPR-expressing cells).
-
Radioligand: [125I-Tyr4]bombesin.
-
Test Compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
-
Non-specific Binding Control: High concentration of unlabeled bombesin.
-
Buffers: Binding buffer (e.g., Tris-HCl with BSA, MgCl2, and a protease inhibitor).
-
Equipment: Cell culture supplies, microplate harvester, gamma counter.
Procedure:
-
Cell Culture: Culture PC-3 cells to an appropriate confluency and harvest.
-
Membrane Preparation (Optional): Cell membranes can be prepared by homogenization and centrifugation to isolate the receptor-containing fraction.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [125I-Tyr4]bombesin to each well.
-
Competition: Add increasing concentrations of the test compound, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), to the wells.
-
Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled bombesin).
-
Incubation: Add the cell suspension or membrane preparation to the wells and incubate to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a microplate harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity on the filter mats using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol describes a method to assess the functional antagonist activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
Objective: To determine if the test compound can inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cell Line: PC-3 cells.
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Agonist: Bombesin or GRP.
-
Test Compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
-
Buffers: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Equipment: Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed PC-3 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a solution of Fluo-4 AM in HBSS in the dark.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Pre-incubation with Antagonist: Add the test compound, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), at various concentrations to the wells and incubate.
-
Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Injection: Inject a solution of the agonist (bombesin or GRP) into the wells while continuously monitoring the fluorescence.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Compare the calcium response in the presence and absence of the antagonist. A reduction in the agonist-induced fluorescence peak indicates antagonist activity.
Signaling Pathways and Experimental Workflows
GRPR Signaling and Antagonism
Bombesin receptors, including the GRPR, are coupled to Gq/11 proteins. Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) competitively binds to the GRPR but does not induce the conformational change necessary for G protein activation, thus blocking this signaling pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of an unlabeled antagonist.
Conclusion
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a well-characterized and potent antagonist of the gastrin-releasing peptide receptor (GRPR). Its high affinity for this receptor makes it an invaluable tool for in vitro and in vivo studies aimed at elucidating the role of the GRPR in health and disease. Furthermore, it serves as a critical component in the development and validation of novel GRPR-targeted diagnostics and therapeutics. Further research is warranted to fully characterize its binding profile across all bombesin receptor subtypes to better understand its selectivity. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this important pharmacological agent.
Methodological & Application
Application Notes and Protocols for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and specific antagonist of the bombesin receptor family, particularly the gastrin-releasing peptide receptor (GRPR/BB2). This synthetic peptide analog is a valuable tool for in vitro studies aimed at investigating the physiological and pathological roles of bombesin-like peptides and their receptors. Its ability to competitively inhibit the binding of native ligands makes it an essential reagent for receptor characterization, signal transduction studies, and the evaluation of novel bombesin receptor agonists and antagonists. These application notes provide detailed protocols for the in vitro use of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in key experimental assays.
Quantitative Data Summary
The following table summarizes the binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and other representative bombesin analogs for the gastrin-releasing peptide receptor (GRPR). This data is essential for designing and interpreting in vitro experiments.
| Compound | Receptor | Cell Line | Assay Type | Ki (nM) | IC50 (nM) |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | GRPR | PC-3 | Competitive Binding | 10.7 ± 1.06 [1] | - |
| [99mTc]Demobesin 1 | GRPR | PC-3 | Competitive Binding | - | 0.7 ± 0.08[2] |
| [Tyr4]Bombesin | GRPR | PC-3 | Competitive Binding | - | 1.5 ± 0.20[2] |
| Ga-ProBOMB1 | GRPR | PC-3 | Competitive Binding | 3.97 ± 0.76 | - |
| Ga-NeoBOMB1 | GRPR | PC-3 | Competitive Binding | 1.71 ± 0.28 | - |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol details the methodology for determining the binding affinity of test compounds for the GRPR using (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as a competitor or for characterizing its own binding. The assay is based on the competition between a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin) and the unlabeled antagonist for binding to GRPR expressed on cell membranes (e.g., from PC-3 cells).
Materials:
-
PC-3 human prostate cancer cells (or other GRPR-expressing cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
-
Radioligand: [125I-Tyr4]bombesin
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: High concentration of unlabeled bombesin (e.g., 1 µM)
-
96-well filter plates with GF/C filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Cell scraper and homogenization buffer (for membrane preparation)
-
Centrifuge
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture PC-3 cells to 80-90% confluency.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding: Binding buffer, radioligand, cell membrane preparation, and a high concentration of unlabeled bombesin.
-
Competition: Binding buffer, radioligand, cell membrane preparation, and varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) or other test compounds.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to antagonize bombesin-induced intracellular calcium release in GRPR-expressing cells. Bombesin binding to GRPR activates the Gq protein, leading to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.
Materials:
-
PC-3 cells (or other GRPR-expressing cells)
-
Cell culture medium
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
-
Bombesin (or another GRPR agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed PC-3 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to record fluorescence intensity over time (e.g., every second for 2 minutes).
-
Inject a fixed concentration of bombesin (e.g., EC80 concentration) into the wells and immediately begin recording the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the concentration of the antagonist.
-
Determine the IC50 of the antagonist.
-
Cell Proliferation (MTT) Assay
This protocol assesses the ability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to inhibit the proliferation of cancer cells that is stimulated by bombesin or other GRPR agonists. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4][5][6]
Materials:
-
GRPR-expressing cancer cells (e.g., PC-3)
-
Cell culture medium (serum-free or low-serum for the assay)
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
-
Bombesin (or another GRPR agonist)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Replace the medium with serum-free or low-serum medium.
-
Add varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to the wells.
-
After a short pre-incubation (e.g., 30 minutes), add a fixed concentration of bombesin to stimulate proliferation. Include control wells with no treatment, bombesin only, and antagonist only.
-
-
Incubation:
-
Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell proliferation inhibition relative to the bombesin-stimulated control.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50.
-
Visualizations
References
- 1. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. boneandcancer.org [boneandcancer.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
Application Notes and Protocols: In Vivo Biodistribution Studies Using (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as a Gastrin-Releasing Peptide Receptor (GRPR) Antagonist
These application notes provide a comprehensive overview of the use of the bombesin analog (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in in vivo biodistribution studies. This peptide is a potent antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in various cancers, including prostate, breast, and lung cancer. In the context of radiopharmaceutical development, this bombesin analog is crucial for confirming the specific targeting of novel radiolabeled bombesin derivatives to GRPR-expressing tumors.
Core Application: Competitive Blocking Studies
The primary application of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is in competitive binding or "blocking" studies. By co-injecting this antagonist with a radiolabeled GRPR-targeting agent, researchers can demonstrate that the radiotracer's accumulation in tumors and other GRPR-expressing tissues is receptor-mediated. A significant reduction in the uptake of the radiotracer in the presence of the antagonist confirms its specificity.
Quantitative Data Presentation: Efficacy of GRPR Blockade
The following tables summarize the biodistribution data of various radiolabeled bombesin analogs in PC-3 tumor-bearing mice, with and without the co-administration of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as a blocking agent. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of [68Ga]Ga-ProBOMB1 in PC-3 Xenograft-Bearing Mice [1]
| Tissue | %ID/g (1h post-injection) | %ID/g with Blocker (1h post-injection) | % Reduction |
| Tumor | 8.17 ± 2.57 | 3.12 ± 1.68 | 62% |
| Blood | 0.45 ± 0.10 | N/A | N/A |
| Pancreas | 0.98 ± 0.28 | 0.38 ± 0.12 | 61% |
| Kidneys | 1.66 ± 0.26 | 1.13 ± 0.14 | 32% |
| Liver | 0.77 ± 0.14 | 0.52 ± 0.08 | 32% |
| Muscle | 0.11 ± 0.03 | 0.10 ± 0.02 | 9% |
Table 2: Biodistribution of [68Ga]Ga-ProBOMB2 in PC-3 Xenograft-Bearing Mice [2]
| Tissue | %ID/g (1h post-injection) | %ID/g with Blocker (1h post-injection) | % Reduction |
| Tumor | 10.80 ± 2.56 | 3.77 (implied) | 65% |
| Kidneys | 1.81 ± 0.44 | N/A | N/A |
Table 3: Biodistribution of [177Lu]Lu-ProBOMB2 in PC-3 Xenograft-Bearing Mice [2]
| Tissue | %ID/g (1h post-injection) | %ID/g with Blocker (1h post-injection) | % Reduction |
| Tumor | 14.94 ± 3.06 | 2.99 (implied) | 80% |
| Kidneys | 2.44 ± 0.59 | N/A | N/A |
Table 4: Biodistribution of [99mTc]Demobesin 1 in Healthy and PC-3 Tumor-Bearing Mice [3]
| Tissue | %ID/g (30 min post-injection in healthy mice) |
| Pancreas | 58.7 ± 6.1 |
| Intestine | 7.53 ± 0.85 |
Experimental Protocols
Detailed methodologies for conducting in vivo biodistribution studies using (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) are provided below.
Animal Model Preparation
-
Cell Culture : Human prostate cancer PC-3 cells, which are known to overexpress GRPR, are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Tumor Xenograft Implantation :
-
Use immunocompromised mice (e.g., SCID or nu/nu mice).
-
Harvest PC-3 cells and resuspend them in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject the cell suspension (typically 5-10 million cells) into the flank of each mouse.
-
Allow tumors to grow to a suitable size (e.g., ~250 mg or 5-8 mm in diameter) before initiating the study, which usually takes 2-4 weeks.[4]
-
Radiolabeling of Bombesin Analogs
This protocol provides a general guideline. The specific radiolabeling procedure will depend on the chelator conjugated to the bombesin analog and the radioisotope used (e.g., 68Ga, 177Lu, 99mTc).
-
Elution of Radionuclide : Elute the radionuclide (e.g., 68Ga from a 68Ge/68Ga generator) using an appropriate eluent (e.g., 0.1 M HCl).
-
Buffering : Add a buffer (e.g., sodium acetate) to the eluate to adjust the pH to the optimal range for labeling (typically pH 3.5-5.0).
-
Labeling Reaction : Add the bombesin analog conjugate to the buffered radionuclide solution.
-
Incubation : Heat the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 5-15 minutes).
-
Quality Control :
-
Determine the radiochemical purity using methods like radio-TLC or radio-HPLC.
-
The radiochemical purity should typically be >95% for in vivo use.[1]
-
In Vivo Biodistribution Study
-
Animal Groups :
-
Injection :
-
Euthanasia and Tissue Collection :
-
Measurement of Radioactivity :
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the radioactivity of the injected dose standards.
-
-
Data Analysis :
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g between the control and blocking groups to determine the extent of receptor-specific uptake.
-
Visualizations
Signaling Pathway and Targeting Mechanism
Caption: GRPR targeting by a radiolabeled bombesin analog and competitive blockade.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluation of 64Cu-Labeled SarAr-Bombesin Analogs in Gastrin-Releasing Peptide Receptor–Expressing Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CA3118743A1 - Radiolabeled bombesin-derived compounds for in vivo imaging of gastrin-releasing peptide receptor (grpr) and treatment of grpr-related disorders - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Radiolabeling of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin (BBN) and its analogs are promising peptides for targeting the gastrin-releasing peptide receptor (GRPR), which is overexpressed in a variety of cancers, including prostate, breast, and lung cancer.[1][2][3][4] The bombesin analog, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), is a potent GRPR antagonist that can be radiolabeled for non-invasive imaging of GRPR-expressing tumors using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[5][6][7][8] This document provides detailed application notes and protocols for the radiolabeling of this bombesin analog for preclinical imaging studies.
Data Presentation
The following tables summarize key quantitative data for various radiolabeled bombesin analogs, providing a comparative overview of their performance.
Table 1: In Vitro Binding Affinity of Bombesin Analogs
| Peptide Conjugate | Cell Line | IC50 (nM) |
| SarAr-SA-Aoc-bombesin(7-14) | PC-3 | 3.5 |
| SarAr-SA-Aoc-GSG-bombesin(7-14) | PC-3 | 4.5 |
| Ga-ProBOMB1 | PC-3 | 3.97 ± 0.76 |
| DOTA-gluBBN | PC-3 | 4.67 |
Table 2: Radiochemical and In Vivo Performance of Radiolabeled Bombesin Analogs
| Radiotracer | Radionuclide | Radiochemical Yield (%) | Radiochemical Purity (%) | Tumor Uptake (%ID/g at 1h p.i.) |
| 64Cu-SarAr-SA-Aoc-bombesin(7-14) | 64Cu | >95 | >95 | 13.0 |
| 64Cu-SarAr-SA-Aoc-GSG-bombesin(7-14) | 64Cu | >95 | >95 | 8.5 |
| 68Ga-DOTA-gluBBN | 68Ga | >98 | >98 | Not specified |
| 18F-AlF-NODAGA-RM1 | 18F | Not specified | >98 | 4.0 ± 0.87 |
| 64Cu-NODAGA-RM1 | 64Cu | Not specified | >98 | 3.0 ± 0.76 |
| 99mTc-HYNIC-βAla-BBN(7-14) | 99mTc | High | High | Higher than 99mTcN(PNP6)-Cys-BBN |
| 111In-DOTA-8-Aoc-BBN[7–14]NH2 | 111In | Not specified | Not specified | 3.63 ± 1.11 |
| [68Ga]Ga-ProBOMB1 | 68Ga | 48.2 ± 10.9 (decay-corrected) | >95 | 8.17 ± 2.57 |
Experimental Protocols
This section provides detailed methodologies for the radiolabeling of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) with Gallium-68 (68Ga) for PET imaging, a commonly used radionuclide for this purpose. The protocol is based on established methods for labeling DOTA-conjugated peptides.[9][10][11][12]
Protocol 1: 68Ga-DOTA-Bombesin Analog Radiolabeling
Materials:
-
DOTA-conjugated (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) peptide
-
68Ge/68Ga generator
-
HEPES buffer (0.5 M, pH 5.0)
-
Sterile, metal-free water
-
Hydrochloric acid (0.05 M, sterile)
-
C18 Sep-Pak cartridges
-
Ethanol
-
Sterile saline
-
Heating block or microwave synthesizer
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain 68GaCl3 solution.
-
Preparation of Reaction Mixture:
-
In a sterile, metal-free reaction vial, add 10-20 µg of the DOTA-conjugated bombesin analog.
-
Add 500 µL of 0.5 M HEPES buffer (pH 5.0).
-
Add the eluted 68GaCl3 solution (typically 0.5-1.0 mL, containing the desired amount of radioactivity).
-
-
Radiolabeling Reaction:
-
Gently mix the reaction vial.
-
Incubate the mixture at 95-100°C for 5-10 minutes using a heating block or for 1 minute in a microwave synthesizer at 100°C.[9]
-
-
Purification:
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the activated C18 cartridge.
-
Wash the cartridge with sterile water (5-10 mL) to remove unreacted 68Ga and hydrophilic impurities.
-
Elute the radiolabeled peptide from the cartridge with a small volume (0.5-1 mL) of 50-70% ethanol in water.
-
The ethanolic eluate can be diluted with sterile saline for in vivo studies to reduce the ethanol concentration.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A typical mobile phase for radio-TLC is 0.1 M sodium citrate buffer (pH 6.0). The radiolabeled peptide should remain at the origin, while free 68Ga moves with the solvent front.
-
The radiochemical purity should be >95% for use in imaging studies.
-
Visualizations
GRPR Signaling Pathway
The binding of a bombesin analog to the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[13][14][15][16] This typically involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, ultimately influencing cellular processes such as proliferation and migration.[14][17]
Caption: GRPR Signaling Pathway upon Bombesin Analog Binding.
Radiolabeling Workflow
The following diagram illustrates the general workflow for the radiolabeling of a DOTA-conjugated bombesin analog with a metallic radionuclide like 68Ga.
Caption: General Workflow for Radiolabeling of DOTA-Bombesin Analogs.
References
- 1. In Vitro and In Vivo Evaluation of 64Cu-Labeled SarAr-Bombesin Analogs in Gastrin-Releasing Peptide Receptor–Expressing Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of 64Cu-labeled SarAr-bombesin analogs in gastrin-releasing peptide receptor-expressing prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. preprints.org [preprints.org]
- 6. Positron Emission Tomography Imaging of the Gastrin-Releasing Peptide Receptor with a Novel Bombesin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 18F, 64Cu, and 68Ga labeled RGD-bombesin heterodimeric peptides for PET imaging of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. pnas.org [pnas.org]
- 15. Gene - GRPR [maayanlab.cloud]
- 16. uniprot.org [uniprot.org]
- 17. GRP/GRPR signaling pathway aggravates hyperuricemia-induced renal inflammation and fibrosis via ABCG2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as a Blocking Agent in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and specific antagonist of the gastrin-releasing peptide receptor (GRPR), serves as an essential tool in the development and validation of novel GRPR-targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The overexpression of GRPR in various cancers, including prostate and breast cancer, makes it a valuable diagnostic and therapeutic target. The use of a blocking agent is critical to demonstrate the specificity of a new PET tracer for its intended target. By co-administering an excess of the unlabeled antagonist with the radiolabeled tracer, the specific binding to the GRPR can be competitively inhibited, allowing for the differentiation between target-specific uptake and non-specific background signal. These application notes provide detailed protocols for utilizing (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in both in vitro and in vivo settings to validate the specificity of GRPR-targeted PET imaging agents.
Data Presentation
The following tables summarize the quantitative data on the blocking efficacy of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) from preclinical studies with various GRPR-targeted radiotracers in mouse models bearing human prostate cancer xenografts (PC-3).
Table 1: In Vivo Blocking of GRPR-Targeted Radiotracers with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in PC-3 Xenograft Mouse Models.
| Radiotracer | Blocking Agent Dose (per mouse) | Reduction in Tumor Uptake (%ID/g) | Reference |
| [68Ga]Ga-ProBOMB1 | 100 µg | 62% | [1] |
| 68Ga-ProBOMB2 | 100 µg | 65% | [2] |
| 177Lu-ProBOMB2 | 100 µg | 80% | [2] |
| [68Ga]Ga-LW02060 | 100 µg | 64% | [3] |
| [177Lu]Lu-LW02060 | 100 µg | 66% | [3] |
| [177Lu]Lu-LW02080 | 100 µg | 64% | [3] |
%ID/g: percentage of injected dose per gram of tissue.
Signaling Pathway
The gastrin-releasing peptide receptor (GRPR) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon binding of an agonist, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as a competitive antagonist, preventing the agonist from binding to GRPR and initiating this signaling cascade.
Caption: GRPR Signaling Pathway and Antagonist Action.
Experimental Protocols
In Vitro Competition Binding Assay
This protocol is designed to determine the binding affinity (IC50) of a novel GRPR-targeted compound by measuring its ability to compete with a radiolabeled ligand for binding to GRPR expressed on cancer cells.
Caption: In Vitro Competition Binding Assay Workflow.
Materials:
-
GRPR-expressing cells (e.g., PC-3 human prostate cancer cell line)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
24-well plates
-
Radiolabeled GRPR ligand (e.g., [125I-Tyr4]Bombesin)
-
Test compound (novel GRPR-targeted agent)
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
-
Binding buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Wash buffer (e.g., cold PBS)
-
Cell lysis buffer
-
Gamma counter
Procedure:
-
Cell Culture: Culture PC-3 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the PC-3 cells into 24-well plates at a density of 2 x 105 cells per well and allow them to adhere and grow for 24-48 hours.
-
Competition Assay:
-
Prepare serial dilutions of the test compound and (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in binding buffer.
-
Remove the culture medium from the wells and wash the cells once with binding buffer.
-
Add the diluted test compound or the blocking agent to the respective wells.
-
Add a fixed concentration of the radiolabeled ligand (e.g., 0.05 nM [125I-Tyr4]Bombesin) to all wells.
-
Incubate the plates at 4°C for 1-3 hours.
-
-
Washing:
-
Aspirate the incubation medium and wash the cells three times with cold PBS to remove unbound radioactivity.
-
-
Cell Lysis and Counting:
-
Add cell lysis buffer to each well and incubate for 10 minutes.
-
Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
The wells containing a high concentration of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) will determine the non-specific binding.
-
Subtract the non-specific binding from the total binding to calculate the specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo PET Imaging Blocking Study
This protocol describes how to perform a blocking study in a tumor-bearing mouse model to confirm the in vivo GRPR-specificity of a novel PET tracer.
Caption: In Vivo PET Imaging Blocking Study Workflow.
Materials:
-
Immunocompromised mice (e.g., male athymic nude mice)
-
GRPR-positive cancer cells (e.g., PC-3)
-
Radiolabeled GRPR-targeted PET tracer
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter (for biodistribution)
Procedure:
-
Tumor Model Development:
-
Subcutaneously inoculate PC-3 cells (e.g., 5 x 106 cells in 100 µL of saline) into the flank of each mouse.
-
Allow the tumors to grow to a suitable size (e.g., 100-300 mm3) for imaging.
-
-
Animal Grouping:
-
Randomly divide the tumor-bearing mice into a control group and a blocking group (n=3-5 per group).
-
-
Injection:
-
Control Group: Administer the radiolabeled PET tracer (e.g., 5-10 MBq in 100-150 µL of saline) via tail vein injection.
-
Blocking Group: Co-inject the radiolabeled PET tracer with an excess of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 100 µg per mouse) in the same syringe or as a separate injection immediately prior to the tracer.[2][3]
-
-
PET/CT Imaging:
-
Anesthetize the mice with isoflurane.
-
Position the mice in the PET/CT scanner.
-
Acquire static or dynamic PET images at desired time points (e.g., 30, 60, and 120 minutes post-injection). A CT scan should be performed for anatomical reference and attenuation correction.
-
-
Biodistribution Study (Optional):
-
Immediately after the final imaging session, euthanize the mice.
-
Harvest the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh the tissue samples and measure the radioactivity using a gamma counter.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Reconstruct and analyze the PET images to quantify the tracer uptake in the tumor and other organs of interest for both groups.
-
Compare the tumor-to-background ratios and the %ID/g values between the control and blocking groups. A significant reduction in tracer uptake in the tumor and other GRPR-expressing organs in the blocking group confirms the GRPR-specificity of the PET tracer.
-
Conclusion
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is an indispensable tool for the preclinical evaluation of novel GRPR-targeted PET imaging agents. The protocols outlined in these application notes provide a framework for researchers to rigorously assess the specificity of their radiotracers, a critical step in the development of new diagnostic tools for GRPR-expressing cancers. The provided quantitative data and visualizations serve as a valuable resource for designing and interpreting blocking studies.
References
Application Notes and Protocols for Receptor Binding Assays with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide analog of the C-terminal fragment of bombesin. It functions as a potent and selective antagonist for the bombesin receptor family, particularly the Gastrin-Releasing Peptide Receptor (GRPR), also known as bombesin receptor subtype 2 (BB2).[1][2][] Bombesin receptors, including GRPR (BB2), Neuromedin B Receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3), are G protein-coupled receptors (GPCRs) that are frequently overexpressed in various cancers, such as prostate, breast, and lung tumors.[4][5] This overexpression makes them attractive targets for cancer diagnostics and therapeutics.
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the binding of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to bombesin receptors.
Data Presentation
The binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives for human bombesin receptor subtypes is summarized below. The data indicates a high affinity and selectivity for the GRPR (BB2) subtype.
| Ligand | Receptor Subtype | Cell Line/Tissue | Radioligand | Binding Affinity (Kᵢ/IC₅₀) |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | GRPR (BB2) | PC-3 (human prostate cancer) | [¹²⁵I-Tyr⁴]Bombesin | Kᵢ: 10.7 ± 1.06 nM[6] |
| [⁹⁹ᵐTc]Demobesin 1 | GRPR (BB2) | Prostate Cancer Biopsies | [¹²⁵I-Tyr⁴]Bombesin | IC₅₀: 2.6 ± 0.2 nM[5] |
| [⁹⁹ᵐTc]Demobesin 1 | NMBR (BB1) | Gut Carcinoid Biopsies | [¹²⁵I-Tyr⁴]Bombesin | IC₅₀: >1000 nM[5] |
| [⁹⁹ᵐTc]Demobesin 1* | BRS-3 (BB3) | Lung Carcinoid Biopsies | [¹²⁵I-Tyr⁴]Bombesin | IC₅₀: >1000 nM[5] |
*[⁹⁹ᵐTc]Demobesin 1 is a radiolabeled derivative of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
Experimental Protocols
Competitive Radioligand Binding Assay for GRPR (BB2)
This protocol describes the determination of the inhibitory constant (Kᵢ) of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at the human GRPR (BB2) expressed in PC-3 cells.
Materials and Reagents:
-
Cell Line: PC-3 human prostate cancer cells (expressing endogenous GRPR).
-
Radioligand: [¹²⁵I-Tyr⁴]Bombesin.
-
Test Compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
-
Non-specific Binding Control: Unlabeled Bombesin or GRP.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Gamma counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture PC-3 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membrane preparation, [¹²⁵I-Tyr⁴]Bombesin (at a concentration near its Kₔ), and assay buffer.
-
Non-specific Binding: Cell membrane preparation, [¹²⁵I-Tyr⁴]Bombesin, and a high concentration of unlabeled bombesin (e.g., 1 µM).
-
Competitive Binding: Cell membrane preparation, [¹²⁵I-Tyr⁴]Bombesin, and varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Harvesting and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Bombesin Receptor Signaling Pathway
Bombesin receptors primarily couple to Gαq proteins.[7][8] Ligand binding initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
Caption: Simplified Gq signaling pathway for bombesin receptors.
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. medchemexpress.com [medchemexpress.com]
- 4. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13, des-Met14]Bombesin(6–14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular basis for high affinity and selectivity of peptide antagonist, Bantag-1, for the orphan BB3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor signaling: transducers and effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in prostate cancer xenograft models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the bombesin analog, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), in the context of prostate cancer xenograft models. This potent antagonist of the gastrin-releasing peptide receptor (GRPR) serves as a critical tool for in vitro and in vivo studies aimed at the development and validation of GRPR-targeted diagnostics and therapeutics for prostate cancer.
Introduction
Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that have been implicated in the progression of various cancers, including prostate cancer.[1] They exert their effects by binding to bombesin receptors, with the GRP receptor (GRPR) subtype being significantly overexpressed in prostate tumors.[2][3] This overexpression makes GRPR an attractive molecular target for cancer imaging and therapy.[3][4]
The bombesin analog (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic antagonist that competitively binds to GRPR.[5] In prostate cancer research, it is primarily utilized as a specific blocking agent to confirm that the uptake of a radiolabeled GRPR-targeting agent is indeed receptor-mediated. This validation is a crucial step in the preclinical development of novel cancer diagnostics and radioligand therapies.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the application of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in studies involving prostate cancer xenograft models.
Table 1: In Vitro Receptor Binding Affinity
| Cell Line | Compound | Ki (nM) | Reference |
| PC-3 | Ga-ProBOMB1 | 3.97 ± 0.76 | [6] |
| PC-3 | [D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6-14) | 10.7 ± 1.06 | [6] |
| PC-3 | Ga-NeoBOMB1 | 1.71 ± 0.28 | [6] |
Table 2: In Vivo Blocking Efficacy in PC-3 Prostate Cancer Xenografts
| Radiotracer | Blocking Agent Dose | Reduction in Tumor Uptake (%) | Time Post-Injection | Reference |
| [68Ga]Ga-LW02060 | 100 µg | 64% | Not Specified | [7] |
| [68Ga]Ga-LW02080 | 100 µg | 77% | Not Specified | [7] |
| [177Lu]Lu-LW02060 | 100 µg | 66% | 1 h | [7] |
| [177Lu]Lu-LW02080 | 100 µg | 64% | 1 h | [7] |
| [177Lu]Lu-TacsBOMB5 | 100 µg | 71% | 1 h | [8] |
| [177Lu]Lu-LW01110 | 100 µg | 73% | 1 h | [8] |
| [177Lu]Lu-LW01142 | 100 µg | 62% | 1 h | [8] |
| [68Ga]Ga-ProBOMB1 | 100 µg | 62% | 1 h | [6] |
| [68Ga]Ga-ProBOMB2 | 100 µg | 65% | 1 h | [9] |
| [177Lu]Lu-ProBOMB2 | 100 µg | 80% | 1 h | [9] |
| [111In-DOTA-8-Aoc-BBN[7–14]NH2 | 100 µg Bombesin | ~64% | 1 h | [10] |
Experimental Protocols
Prostate Cancer Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous prostate cancer xenograft model using the PC-3 cell line, which endogenously expresses GRPR.[3]
Materials:
-
PC-3 human prostate cancer cells
-
Serum-free F-12K medium
-
Matrigel (BD Biosciences)
-
4-6 week old male athymic nu/nu mice
-
Sterile syringes and needles
Procedure:
-
Culture PC-3 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in serum-free F-12K medium.
-
Mix the cell suspension with an equal volume of Matrigel to a final concentration of 5 x 106 cells per 100 µL.[11][12]
-
Anesthetize the mice according to approved institutional animal care protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the right shoulder of each mouse.[11][12]
-
Monitor the mice for tumor growth. Tumors typically reach a suitable size for imaging or biodistribution studies within 2-3 weeks.
In Vivo Biodistribution and Blocking Study
This protocol outlines the procedure for a biodistribution study of a GRPR-targeted radiotracer and a parallel blocking study using (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
Materials:
-
Tumor-bearing mice (from Protocol 3.1)
-
GRPR-targeted radiotracer
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
-
Anesthesia
-
Gamma counter
Procedure:
-
Divide the tumor-bearing mice into two groups: a control group and a blocking group.
-
For the blocking group, co-inject each mouse intravenously with the radiotracer (e.g., 1.47 ± 1.17 MBq) and 100 µg of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).[9]
-
For the control group, inject each mouse intravenously with the radiotracer only.
-
At a predetermined time point (e.g., 1 hour post-injection), euthanize the mice.[9]
-
Dissect and collect organs of interest (e.g., tumor, blood, pancreas, kidneys, liver, muscle).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the tumor uptake between the control and blocking groups to determine the specificity of the radiotracer.
In Vitro Calcium Mobilization Assay
This assay is used to determine if a bombesin analog acts as an agonist or an antagonist by measuring its effect on intracellular calcium levels.
Materials:
-
PC-3 cells
-
Fluorescent calcium indicator dye (e.g., Fura-2/AM)
-
Bombesin (agonist control)
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (antagonist control)
-
Test compounds
-
Fluorometric imaging plate reader
Procedure:
-
Seed PC-3 cells in a 96-well plate and grow to confluency.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Measure the baseline fluorescence.
-
Add the test compound, bombesin, or (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to the wells.[13]
-
Immediately measure the change in fluorescence over time.
-
An increase in fluorescence indicates calcium mobilization and agonist activity. No change or a blockage of the bombesin-induced signal indicates antagonist activity.
Signaling Pathway
The binding of a bombesin agonist to GRPR on prostate cancer cells initiates a signaling cascade that can promote cell proliferation. A key event in this pathway is the mobilization of intracellular calcium.[1] Bombesin antagonists, such as (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), competitively inhibit this binding, thereby blocking the downstream signaling events.
Conclusion
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is an indispensable tool for the preclinical evaluation of GRPR-targeted agents in prostate cancer xenograft models. Its use in blocking studies provides robust evidence for the specificity of novel diagnostic and therapeutic candidates, ensuring that their accumulation in tumors is a direct result of binding to the intended molecular target. The protocols and data presented herein offer a comprehensive guide for researchers leveraging this critical bombesin antagonist in their prostate cancer research programs. offer a comprehensive guide for researchers leveraging this critical bombesin antagonist in their prostate cancer research programs.
References
- 1. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Presence of receptors for bombesin/gastrin-releasing peptide and mRNA for three receptor subtypes in human prostate cancers. [scholars.duke.edu]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Targeting prostate cancer with radiolabelled bombesins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for In Vivo Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and specific antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] The GRPR is a G protein-coupled receptor that is overexpressed in a variety of human cancers, including prostate, breast, lung, and pancreatic cancer, while its expression in normal adult tissues is limited.[3][4][5] This differential expression profile makes the GRPR an attractive target for the development of tumor-targeting radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.
This document provides detailed application notes and protocols for the use of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives in in vivo tumor targeting applications.
GRPR Signaling Pathway
The gastrin-releasing peptide receptor (GRPR) is a G protein-coupled receptor that, upon binding with its natural ligand, gastrin-releasing peptide (GRP), or synthetic analogs like bombesin, activates the phospholipase C (PLC) signaling pathway.[1][3] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including smooth muscle contraction, hormone secretion, and cell proliferation.[3][6][7] In the context of cancer, this pathway is often implicated in tumor growth and progression.[5] (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as an antagonist, competitively binding to the GRPR and preventing the downstream signaling cascade initiated by agonists.[2][8]
GRPR signaling pathway activation by agonists and inhibition by antagonists.
Data Presentation
The following tables summarize the in vitro binding affinities and in vivo tumor uptake of various radiolabeled bombesin analogs, including those based on the (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) scaffold.
Table 1: In Vitro GRPR Binding Affinity of Bombesin Analogs
| Compound | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| [D-Phe6, Leu-NHEt13, des Met14] BBN [6-14] | Guinea Pig Acini | 7.0 | - | [4] |
| DOTA-aminohexanoyl-[D-Phe6, Leu-NHCH2CH2CH313, des Met14] BBN[6-14] | PC-3 | 1.36 ± 0.09 | - | [4] |
| Demobesin-1 | PC-3 | 0.7 | - | [4] |
| Ga-ProBOMB1 | PC-3 | - | 3.97 ± 0.76 | [9][10] |
| Lu-TacsBOMB5 | PC-3 | - | 12.6 ± 1.02 | [11][12] |
| Lu-LW01110 | PC-3 | - | 3.07 ± 0.15 | [11][12] |
| Lu-LW01142 | PC-3 | - | 2.37 ± 0.28 | [11][12] |
| [68Ga]Ga-TacBOMB2 | PC-3 | - | 7.62 ± 0.19 | [13] |
| [68Ga]Ga-TacBOMB3 | PC-3 | - | 6.02 ± 0.59 | [13] |
Table 2: In Vivo Biodistribution and Tumor Uptake of Radiolabeled Bombesin Analogs in PC-3 Xenograft Models
| Radiotracer | Time p.i. (h) | Tumor Uptake (%ID/g) | Pancreas Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |
| [111In]-Bomproamide | 0.25 | 6.90 ± 1.06 | 12.21 ± 3.2 | - | - | [4] |
| [99mTc]Demobesin 1 | 0.5 | - | 58.7 ± 6.1 | - | - | [14] |
| [68Ga]Ga-ProBOMB1 | 1 | 8.17 ± 2.57 | - | 20.6 ± 6.79 | 106 ± 57.7 | [9][10] |
| [68Ga]Ga-NeoBOMB1 | 1 | 9.83 ± 1.48 | - | 8.38 ± 0.78 | 39.0 ± 12.6 | [9][10] |
| [68Ga]Ga-LW02060 | 1 | 16.8 ± 2.70 | - | - | - | [15][16] |
| [177Lu]Lu-TacsBOMB5 | 1 | 8.71 ± 0.53 | - | - | - | [11] |
| [177Lu]Lu-LW01110 | 1 | 11.0 ± 1.03 | - | - | - | [11] |
| [177Lu]Lu-ProBOMB2 | 1 | 14.94 ± 3.06 | - | - | - | [17] |
p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
The development of radiolabeled peptides for in vivo targeting involves several key experimental stages. The following diagram illustrates a typical workflow.
References
- 1. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Gastrin-releasing peptide receptor signaling resulting in growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Novel 177Lu-Labeled [Thz14]Bombesin(6-14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 68Ga-Labeled [Thz14]Bombesin(7-14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. preprints.org [preprints.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Demobesin-1 in GRPR Blocking Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Demobesin-1, a potent and selective antagonist for the Gastrin-Releasing Peptide Receptor (GRPR), in various blocking experiments. This document outlines the mechanism of action, experimental protocols, and data presentation for in vitro and in vivo studies.
Introduction to Demobesin-1 and GRPR
The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon binding to its natural ligand, gastrin-releasing peptide (GRP), activates the phospholipase C signaling pathway.[1] This receptor is overexpressed in a variety of cancers, including prostate, breast, and lung cancer, making it a prime target for diagnostic imaging and therapeutic interventions.[1][2][3] Demobesin-1 is a potent bombesin (BN) analogue designed as a selective GRPR antagonist.[2][4] Unlike agonist molecules that activate the receptor, Demobesin-1 binds to GRPR with high affinity, effectively blocking the downstream signaling cascade without initiating it.[5][6] This characteristic makes it an excellent tool for in vitro and in vivo GRPR blocking experiments, radiolabelled imaging studies, and as a potential therapeutic agent.[2][4][5]
Mechanism of Action: GRPR Antagonism
Demobesin-1 functions as a competitive antagonist at the GRPR. It binds to the receptor with high affinity but does not induce the conformational changes necessary for G-protein coupling and subsequent activation of intracellular signaling pathways.[5][6] This blockade prevents the natural ligand, GRP, or agonist analogs from binding and initiating downstream effects such as calcium mobilization and receptor internalization.[5][6]
GRPR Signaling Pathway
The typical signaling cascade initiated by GRPR activation is depicted below. Demobesin-1 blocks this pathway at the initial receptor binding stage.
Caption: GRPR signaling pathway and the blocking action of Demobesin-1.
Quantitative Data Summary
The following tables summarize the binding affinities of Demobesin-1 and related compounds for GRPR, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Binding Affinity of Demobesin-1 and Comparators
| Compound | Cell Line | IC50 (nM) | Radioligand | Reference |
| Demobesin-1 | PC-3 | 0.70 ± 0.08 | [¹²⁵I-Tyr⁴]BN | [2][4] |
| [⁹⁹ᵐTc/(⁹⁹ᵍ)Tc]Demobesin-1 | PC-3 | 0.67 ± 0.10 (Kd) | - | [2][4] |
| [Tyr⁴]BN (Bombesin) | PC-3 | 1.5 ± 0.20 | [¹²⁵I-Tyr⁴]BN | [2][4] |
| Demobesin-1 | HEK293-GRPR | Nanomolar range | - | [6] |
| Demobesin-4 (Agonist) | PC-3 | Nanomolar range | - | [6] |
Table 2: In Vivo Tumor Uptake of Radiolabeled Demobesin-1
| Radiotracer | Tumor Model | 1h p.i. (%ID/g) | 4h p.i. (%ID/g) | 24h p.i. (%ID/g) | Reference |
| [⁹⁹ᵐTc]Demobesin-1 | PC-3 Xenografts | 16.2 ± 3.1 | 15.61 ± 1.19 | 5.24 ± 0.67 | [2][4] |
| [⁹⁹ᵐTc]Demobesin-4 | PC-3 Xenografts | Lower than Demobesin-1 | 2- to 4-fold lower than Demobesin-1 | 2-fold lower than Demobesin-1 | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving Demobesin-1 are provided below.
In Vitro Competitive Binding Assay
This protocol is designed to determine the binding affinity (IC50) of Demobesin-1 for GRPR by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive GRPR binding assay.
Materials:
-
Cell Membranes: Prepared from a GRPR-expressing cell line (e.g., PC-3 human prostate cancer cells).[2]
-
Radioligand: A high-affinity GRPR ligand labeled with a radioisotope (e.g., [¹²⁵I-Tyr⁴]Bombesin).
-
Demobesin-1: Unlabeled, with a range of concentrations to be tested.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.6, 0.3% BSA, 5 mM MgCl₂, 14 mM bacitracin.[2]
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Gamma Counter: For quantifying radioactivity.
Procedure:
-
Preparation: Thaw cell membrane preparations on ice. Prepare serial dilutions of Demobesin-1 in assay buffer.
-
Incubation: In triplicate, combine in assay tubes:
-
50 µg of cell membrane protein.
-
A fixed concentration of radioligand (e.g., ~20,000 cpm of [¹²⁵I-Tyr⁴]BN).
-
Increasing concentrations of Demobesin-1.
-
Assay buffer to a final volume of 300 µl.[2]
-
-
Control Groups:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-radiolabeled agonist (e.g., 1 µM [Tyr⁴]BN) to saturate all specific binding sites.
-
-
Incubation: Incubate the tubes for 30 minutes at 37°C.[2]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measurement: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding inhibited by each concentration of Demobesin-1.
-
Plot the percentage of inhibition against the logarithm of the Demobesin-1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
This functional assay determines whether Demobesin-1 acts as an agonist or antagonist by measuring its effect on intracellular calcium levels.
Procedure:
-
Cell Culture: Plate GRPR-expressing cells (e.g., PC-3 or HEK293-GRPR) in a 96-well plate and grow to confluence.[5][6]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition:
-
Agonist Control: Add a known GRPR agonist (e.g., Bombesin or Demobesin-4) and measure the change in fluorescence, which indicates calcium release.
-
Demobesin-1 (Antagonist Test): Add Demobesin-1 alone to a set of wells. No significant change in fluorescence is expected.[5]
-
Blocking Experiment: Pre-incubate cells with Demobesin-1 for a short period, then add the GRPR agonist. A potent antagonist will block the agonist-induced calcium release.[5]
-
-
Data Analysis: Quantify the fluorescence intensity over time. Compare the response in wells treated with Demobesin-1 to control wells.
In Vivo GRPR Blocking Experiment
This experiment demonstrates the GRPR-mediated uptake of a radiolabeled tracer in a living organism by showing that co-injection of excess unlabeled Demobesin-1 can block this uptake.
Procedure:
-
Animal Model: Use tumor-bearing mice (e.g., athymic mice with PC-3 xenografts).[2]
-
Groups:
-
Control Group: Injected with the radiolabeled tracer only (e.g., [⁹⁹ᵐTc]Demobesin-1).
-
Blocking Group: Co-injected with the radiolabeled tracer and a large excess of unlabeled Demobesin-1.
-
-
Injection: Administer the injections intravenously via the tail vein.
-
Biodistribution Study: At various time points post-injection (e.g., 1h, 4h, 24h), euthanize the animals.
-
Tissue Collection: Dissect and weigh major organs and the tumor.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. A significant reduction in the %ID/g in GRPR-expressing tissues (like the tumor and pancreas) in the blocking group compared to the control group confirms GRPR-mediated uptake.[2][5]
Conclusion
Demobesin-1 is a valuable tool for studying the role of GRPR in various biological systems. Its high affinity and potent antagonist properties allow for effective blocking of GRPR signaling in both in vitro and in vivo settings. The protocols outlined in these application notes provide a solid foundation for researchers to design and execute robust experiments to investigate GRPR function and to evaluate GRPR-targeted diagnostics and therapeutics.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. Gene - GRPR [maayanlab.cloud]
- 4. [99mTc]Demobesin 1, a novel potent bombesin analogue for GRP receptor-targeted tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) Administration in Animal Studies
Introduction
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), also known as Demobesin 1, is a potent and specific synthetic peptide analog of the C-terminal fragment of bombesin.[1][2] It functions as a competitive antagonist of the gastrin-releasing peptide receptor (GRPR), also known as bombesin receptor subtype 2 (BB2).[3][4] GRPR is a G-protein coupled receptor that is overexpressed in a variety of human cancers, including prostate, breast, lung, and pancreatic cancers, making it an attractive target for diagnostic imaging and targeted radiotherapy.[5][6][7] In preclinical animal studies, this antagonist is widely used for tumor targeting, often in a radiolabeled form, and as a blocking agent to verify the specificity of other GRPR-targeting compounds.[8][9][10][11]
Mechanism of Action
The gastrin-releasing peptide receptor is a 7-transmembrane G-protein coupled receptor.[5] Upon binding of an agonist, such as native bombesin or gastrin-releasing peptide (GRP), the receptor undergoes a conformational change, activating intracellular G-proteins (primarily Gq/11). This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4]
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) competitively binds to GRPR but does not trigger this downstream signaling cascade.[3][4] It effectively blocks agonists from binding to the receptor, thereby inhibiting physiological responses such as calcium mobilization and cell proliferation.[3][12] This antagonist action is leveraged in research to specifically target and identify GRPR-expressing tissues without inducing the mitogenic or other physiological effects associated with agonists.[7]
Data Presentation
The following tables summarize key quantitative data from in vitro and in vivo studies involving (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives.
Table 1: In Vitro GRPR Binding Affinity
This table presents the inhibitory concentration (IC50) or inhibition constant (Ki) values, indicating the affinity of the antagonist for the gastrin-releasing peptide receptor in various cell lines.
| Compound | Cell Line | Assay Type | IC50 / Ki (nM) | Reference |
| Demobesin 1 | PC-3 (human prostate cancer) | Receptor Autoradiography | ~1-10 (IC50) | [13] |
| Demobesin 1 | HEK293-GRPR transfected | Receptor Autoradiography | ~1-10 (IC50) | [13] |
| Demobesin 1 | Rat AR4-2J cell membranes | Binding Assay | 0.17-0.45 (IC50) | [14][15] |
| Ga-ProBOMB1 (a derivative) | PC-3 cells | Competition Assay | 3.97 ± 0.76 (Ki) | [8] |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin(6-14) | PC-3 cells | Competition Assay | 10.7 ± 1.06 (Ki) | [8] |
Table 2: In Vivo Biodistribution of Radiolabeled Derivatives
This table summarizes the biodistribution of a technetium-99m labeled analog, [⁹⁹ᵐTc]Demobesin 1, in nude mice bearing PC-3 human prostate cancer xenografts. Data are presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 1 h post-injection (%ID/g) | 4 h post-injection (%ID/g) | 24 h post-injection (%ID/g) | Reference |
| Tumor (PC-3) | High Uptake | More Pronounced Uptake | Sustained Uptake | [3] |
| Pancreas | High Uptake (GRPR-rich) | Reduced Uptake | Reduced Uptake | [13] |
| Blood | Low | Low | Low | [13] |
| Kidney | Moderate | Low | Low | [3][13] |
| Liver | Low | Low | Low | [13] |
Note: Specific numerical values for all time points were not fully detailed in the provided search results, but relative uptake patterns were described.
Table 3: Tumor-to-Organ Ratios of [⁹⁹ᵐTc]Demobesin 1
This table highlights the targeting efficacy by comparing radioactivity accumulation in the tumor to that in non-target organs at 4 hours post-injection in mice with PC-3 xenografts.
| Ratio | Value at 4 h post-injection | Reference |
| Tumor-to-Kidney | 5.2 | [3][13] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GRPR signaling pathway and antagonist inhibition.
Experimental Workflow Diagram
Caption: Workflow for in vivo tumor targeting studies.
Experimental Protocols
Protocol 1: General Preparation and Administration for In Vivo Studies
This protocol outlines the general steps for preparing and administering (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for animal studies.
Materials:
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) peptide (lyophilized powder)
-
Sterile, pyrogen-free water, saline (0.9% NaCl), or PBS for injection
-
For very hydrophobic peptides, a small amount of DMSO may be needed for initial dissolution.[1]
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Anesthetizing agent (e.g., isoflurane)
Procedure:
-
Reconstitution:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of solvent required to achieve the desired stock concentration.
-
Aseptically add the sterile solvent (e.g., sterile water) to the vial.[1]
-
Gently swirl or vortex to ensure complete dissolution. Avoid vigorous shaking. If solubility is an issue, a small amount of an organic solvent like DMSO can be used first, followed by dilution with aqueous buffer.[1]
-
-
Dosage Calculation:
-
Determine the required dose based on the experimental design. For blocking studies, a dose of 100 µg of the unlabeled peptide is often co-injected.[9][10][11] For other studies, doses may vary (e.g., 3000 ng for intra-amygdala infusion).[16][17]
-
Calculate the injection volume based on the animal's body weight and the stock solution concentration.
-
-
Administration:
-
Intravenous (i.v.) Injection (for biodistribution/imaging):
-
Anesthetize the animal (e.g., mouse) using an approved protocol.
-
Place the animal on a warming pad to maintain body temperature and dilate the lateral tail veins.
-
Carefully inject the calculated volume into a lateral tail vein.
-
-
Intra-amygdala Infusion (for neuroscience studies):
-
-
Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions according to institutional animal care guidelines.
-
Proceed with the experimental timeline (e.g., imaging or tissue collection at specified time points).
-
Protocol 2: In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol describes a typical biodistribution study using a radiolabeled analog of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in tumor-bearing mice.
Materials:
-
Immunocompromised mice (e.g., nude or SCID) bearing GRPR-positive tumor xenografts (e.g., PC-3).[13][18]
-
Radiolabeled antagonist (e.g., [⁹⁹ᵐTc]Demobesin 1).
-
Unlabeled antagonist for blocking group.
-
Gamma counter.
-
Standard dissection tools, collection vials, and a precision balance.
Procedure:
-
Animal Groups: Divide animals into groups for each time point (e.g., 1h, 4h, 24h p.i.) and a blocking group (n=3-5 mice per group).
-
Injection:
-
Tissue Collection:
-
At the designated time points, euthanize the mice using an approved method (e.g., CO₂ inhalation).
-
Collect blood via cardiac puncture.
-
Dissect and collect organs of interest (tumor, pancreas, kidneys, liver, spleen, muscle, bone, etc.).
-
-
Sample Processing:
-
Blot tissues to remove excess blood, place them in pre-weighed collection tubes, and record the wet weight.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each sample and in standards (aliquots of the injected dose) using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Formula: %ID/g = (Counts per minute in tissue / Net weight of tissue) / (Total counts per minute injected) * 100.
-
Calculate tumor-to-organ ratios by dividing the %ID/g of the tumor by the %ID/g of the respective organ.
-
Protocol 3: In Vitro Calcium Mobilization Assay
This protocol is used to confirm the antagonist properties of the peptide by measuring its ability to block agonist-induced calcium release.
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Bombesin or GRP (as agonist).
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (as antagonist).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Wash the cells and add varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). Incubate for a short period (e.g., 10-15 minutes).
-
Agonist Stimulation: Place the plate in the reader and establish a baseline fluorescence reading. Then, add a fixed concentration of the agonist (e.g., 10 nM Bombesin) to all wells.
-
Measurement: Immediately measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
The agonist-only wells should show a strong fluorescence signal (calcium influx).
-
The antagonist is effective if it causes a dose-dependent inhibition of the agonist-induced fluorescence signal.[3][4]
-
Determine the IC50 value of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Semantic Scholar [semanticscholar.org]
- 5. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13, des-Met14]Bombesin(6–14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Radiolabeled Bombesin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Species differences of bombesin analog interactions with GRP-R define the choice of animal models in the development of GRP-R-targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastrin-Releasing Peptide Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory | PLOS One [journals.plos.org]
- 17. Gastrin-Releasing Peptide Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory | PLOS One [journals.plos.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for In Vivo Receptor Blocking
Welcome to the technical support center for the use of the bombesin receptor antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its dosage for in vivo blocking experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and what is its primary mechanism of action?
A1: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and specific antagonist of the bombesin receptor family, with a particularly high affinity for the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] Its primary mechanism of action is to competitively bind to GRPR without activating it, thereby blocking the binding of endogenous agonists like gastrin-releasing peptide (GRP). This inhibition prevents the initiation of downstream signaling pathways that are often implicated in cell proliferation and tumor growth.[1][2]
Q2: What are the typical in vivo applications of this antagonist?
A2: This antagonist is widely used in preclinical cancer research to block the trophic effects of GRP on tumors that overexpress GRPR.[3] Common applications include inhibiting the growth of xenografted tumors (e.g., prostate, gastric, and pancreatic cancers) in animal models and as a blocking agent in in vivo imaging studies to demonstrate the specificity of GRPR-targeted radioligands.[4][5]
Q3: What is a typical starting dose for an in vivo blocking experiment?
A3: The optimal dose can vary depending on the animal model, tumor type, and specific experimental goals. However, a common dose used in xenograft studies for in vivo blocking of a radiolabeled ligand is a co-injection of 100 µg of the antagonist.[6] For tumor growth inhibition studies, a dose of 10 µg administered twice daily via subcutaneous injection has been shown to be effective for the similar bombesin antagonist RC-3095.[3] It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental setup.
Q4: How should I prepare and administer the antagonist for in vivo studies?
A4: The antagonist is a peptide and should be handled with care to avoid degradation. For in vivo administration, it is typically dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). The route of administration can influence its bioavailability and efficacy. Common routes include subcutaneous (s.c.) injection for sustained effects in tumor growth inhibition studies, or intravenous (i.v.) co-injection with a GRPR-targeted imaging agent for blocking studies.[3][4]
Q5: How can I assess the effectiveness of the receptor blockade in my experiment?
A5: The effectiveness of the blockade can be assessed in several ways. In tumor growth inhibition studies, this is typically measured by monitoring tumor volume and weight over time compared to a control group.[3] In in vivo imaging studies, a successful blockade is demonstrated by a significant reduction in the uptake of a GRPR-targeted radioligand in the tumor and other GRPR-expressing tissues in the presence of the antagonist compared to its absence.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no blocking effect observed | Insufficient antagonist dosage: The dose may be too low to effectively compete with the endogenous ligand or a co-administered agonist/radiotracer. | Perform a dose-response study to determine the optimal blocking concentration. Refer to the data table below for dosages used in published studies. |
| Inadequate bioavailability: The route of administration may not be optimal, or the antagonist may be degrading prematurely. | Consider alternative administration routes (e.g., continuous infusion via osmotic minipump for sustained exposure). Ensure proper handling and storage of the peptide to maintain its stability. | |
| Low GRPR expression in the model: The target tissue or tumor may not express sufficient levels of the gastrin-releasing peptide receptor. | Verify GRPR expression in your cell line or tumor model using techniques like immunohistochemistry (IHC), Western blot, or qRT-PCR before initiating in vivo studies. | |
| Off-target effects or toxicity observed | High antagonist dosage: The administered dose may be too high, leading to non-specific interactions or toxicity. | Reduce the antagonist dose. If possible, perform a maximum tolerated dose (MTD) study. Monitor animals closely for any signs of adverse effects. |
| Contamination of the antagonist solution: The prepared solution may be contaminated, leading to an inflammatory response or other adverse reactions. | Ensure sterile preparation of the antagonist solution using pyrogen-free reagents and equipment. | |
| High variability in experimental results | Inconsistent antagonist administration: Variations in injection volume, site, or timing can lead to variable exposure. | Standardize the administration protocol. Ensure all personnel are properly trained in the injection technique. |
| Biological variability in animal models: Individual differences in animal physiology and tumor growth can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals into experimental groups. |
Data Presentation: In Vivo Dosages of Bombesin Receptor Antagonists
The following table summarizes dosages of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and a similar antagonist, RC-3095, used in various in vivo blocking and tumor inhibition studies.
| Antagonist | Animal Model | Application | Dosage | Route of Administration | Reference |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | Nude mice with PC-3 prostate cancer xenografts | In vivo blocking of a 68Ga-labeled bombesin-derived radiotracer | 100 µg | Co-injection | [6] |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | SCID mice with PC-3 prostate cancer xenografts | In vivo blocking of [99mTc]Demobesin 1 | 10 µM | Co-administration | [7] |
| RC-3095 | Nude mice with Hs746T human gastric cancer xenografts | Tumor growth inhibition | 10 µg, twice daily for 21 days | Subcutaneous (s.c.) | [3] |
| RC-3095 | Nude mice with MKN45 human gastric carcinoma xenografts | Tumor growth inhibition | 20 µ g/day | Subcutaneous (s.c.) | [5] |
Experimental Protocols
Detailed Protocol for In Vivo Blocking of a GRPR-Targeted Radiotracer
This protocol provides a representative example for an in vivo blocking experiment using (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in a mouse model with tumor xenografts.
1. Animal Model and Tumor Inoculation:
- Use immunodeficient mice (e.g., nude or SCID mice).
- Subcutaneously inoculate the flank of each mouse with a suspension of GRPR-expressing tumor cells (e.g., PC-3 cells) in a suitable medium.[8]
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the experiment.
2. Preparation of the Antagonist and Radiotracer:
- Reconstitute the lyophilized (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in sterile, pyrogen-free saline to a final concentration suitable for injection (e.g., 1 mg/mL).
- Prepare the GRPR-targeted radiotracer according to the manufacturer's or established laboratory protocols.
3. Experimental Groups:
- Control Group: Mice will receive an injection of the radiotracer only.
- Blocking Group: Mice will receive a co-injection of the radiotracer and the bombesin antagonist.
4. Administration:
- Anesthetize the mice using an appropriate anesthetic agent.
- For the blocking group, co-inject a predetermined dose of the antagonist (e.g., 100 µg) and the radiotracer intravenously (i.v.) via the tail vein.
- For the control group, inject the same volume of the radiotracer solution mixed with saline.
5. In Vivo Imaging and Biodistribution:
- At specified time points post-injection (e.g., 1, 4, and 24 hours), perform in vivo imaging using a suitable modality (e.g., PET/SPECT).
- After the final imaging session, euthanize the animals and collect tumors and major organs.
- Measure the radioactivity in the collected tissues using a gamma counter.
- Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
6. Data Analysis:
- Compare the %ID/g in the tumor and other GRPR-expressing organs (e.g., pancreas) between the control and blocking groups.
- A significant reduction in radiotracer uptake in the blocking group indicates successful receptor blockade.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of the Gastrin-Releasing Peptide Receptor (GRPR) and the point of inhibition by (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
Caption: GRPR signaling pathway and antagonist inhibition.
Experimental Workflow Diagram
The diagram below outlines the key steps in an in vivo receptor blocking experiment.
Caption: In vivo receptor blocking experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. researchgate.net [researchgate.net]
- 4. Gene - GRPR [maayanlab.cloud]
- 5. Inhibition of growth of MKN45 human gastric-carcinoma xenografts in nude mice by treatment with bombesin/gastrin-releasing-peptide antagonist (RC-3095) and somatostatin analogue RC-160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Preventing non-specific binding of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Welcome to the technical support center for the bombesin receptor antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and what is it used for?
A1: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide that acts as a potent antagonist for bombesin receptors, particularly the Gastrin-Releasing Peptide Receptor (GRPR/BB2). It is commonly used in cancer research to study the role of bombesin receptors in tumor growth and as a component in developing targeted imaging agents and radiopharmaceuticals.
Q2: What causes high non-specific binding of this peptide in my assay?
A2: High non-specific binding of peptide ligands like (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) can be attributed to several factors:
-
Hydrophobic Interactions: The peptide may adhere to plasticware (e.g., microplates, pipette tips) and filter membranes.
-
Electrostatic Interactions: The peptide may bind to charged surfaces on membranes or laboratory consumables.
-
Suboptimal Blocking: Inadequate blocking of non-specific sites on cell membranes, filters, or plates.
-
Inappropriate Buffer Composition: The pH and ionic strength of the assay buffer can influence non-specific interactions.
Q3: How can I determine if the binding I'm observing is specific or non-specific?
A3: To determine specific binding, you should run a parallel experiment in the presence of a high concentration (typically 100- to 1000-fold excess) of an unlabeled "cold" ligand that is known to bind to the receptor with high affinity. The binding of your labeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in the presence of this excess cold ligand represents the non-specific binding. Specific binding is then calculated by subtracting the non-specific binding from the total binding (binding in the absence of the cold ligand).
Q4: Can the choice of laboratory plastics affect non-specific binding?
A4: Yes, the type of plastic used for vials, plates, and tips can significantly impact peptide adsorption. Standard polypropylene can be prone to hydrophobic interactions with peptides. Consider using low-binding polypropylene or alternative materials like polyethylene terephthalate (PET) or polymethylmethacrylate (PMMA) for your assay consumables to reduce non-specific binding.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating the causes of high non-specific binding in your experiments with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
Troubleshooting Workflow
Caption: Troubleshooting workflow for high non-specific binding.
Data Presentation: Recommended Starting Concentrations for Blocking Agents and Buffer Components
| Component | Parameter | Recommended Starting Concentration | Rationale |
| Blocking Agent | Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific protein binding sites on membranes and plastic surfaces.[1] |
| Tween-20 | 0.01% - 0.05% (v/v) | A non-ionic detergent that reduces hydrophobic interactions. | |
| Buffer Component | Sodium Chloride (NaCl) | 100 - 150 mM | Reduces electrostatic interactions by increasing ionic strength. |
| pH | 7.2 - 7.6 | Maintain a physiological pH to ensure receptor integrity and minimize charge-based non-specific binding. |
Experimental Protocols
Key Experiment: Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay using radiolabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: e.g., [125I]-(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
-
Cold Ligand (for non-specific binding): Unlabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) or another high-affinity bombesin receptor ligand.
-
Cell Membranes: Prepared from cells overexpressing the target bombesin receptor (e.g., GRPR).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates with glass fiber filters (pre-treated with a blocking agent like polyethyleneimine, if necessary).
-
Scintillation fluid and a microplate scintillation counter.
Protocol:
-
Plate Setup:
-
Add 50 µL of binding buffer to all wells of a 96-well filter plate.
-
For non-specific binding (NSB) wells, add 50 µL of cold ligand at a final concentration of 1 µM.
-
For total binding (TB) wells, add 50 µL of binding buffer.
-
-
Radioligand Addition: Add 50 µL of the radioligand to all wells at the desired final concentration (e.g., at its Kd value).
-
Initiate Binding: Add 50 µL of the cell membrane preparation (containing a predetermined optimal amount of protein) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Termination and Washing:
-
Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer per well.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Experimental Workflow Diagram
Caption: Workflow for a radioligand receptor binding assay.
Bombesin Receptor Signaling Pathway
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is an antagonist, meaning it blocks the signaling cascade initiated by endogenous agonists like Gastrin-Releasing Peptide (GRP). Understanding this pathway is crucial for interpreting experimental results.
Signaling Pathway Diagram
Caption: Bombesin receptor (GRPR) signaling pathway.
This technical support center provides a comprehensive resource for researchers working with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). By following the troubleshooting guides and experimental protocols, users can minimize non-specific binding and obtain reliable, high-quality data.
References
Improving stability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the bombesin antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and what are its common applications?
A1: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic antagonist of the bombesin receptor, specifically targeting the gastrin-releasing peptide receptor (GRPR).[1][2][3] Its sequence is H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-NHEt. It is primarily used in cancer research for in vitro and in vivo studies, often in a radiolabeled form for molecular imaging of tumors that overexpress GRPR, such as prostate and breast cancer.[2][4]
Q2: What are the inherent stability features of this peptide analog?
A2: This bombesin analog has been specifically designed for enhanced stability compared to the native peptide. Key modifications include:
-
D-Phenylalanine at position 6: The incorporation of a D-amino acid at this position increases resistance to degradation by proteases, which are enzymes that typically recognize and cleave L-amino acids.[5]
-
C-terminal Ethylamide (Leu-NHEt): The replacement of the C-terminal carboxylic acid with an ethylamide group protects the peptide from carboxypeptidase activity. This modification also contributes to increased stability against hydrolysis.[6]
-
des-Met14: The removal of the C-terminal methionine eliminates a primary site for oxidation.
Q3: What are the primary pathways of degradation for this peptide in solution?
A3: Despite its stabilizing modifications, the peptide can still be susceptible to degradation in aqueous solutions.[7][8] Potential degradation pathways include:
-
Deamidation: The Gln (Glutamine) residue can undergo deamidation to form a glutamic acid residue, altering the peptide's charge and potentially its biological activity.[9]
-
Oxidation: The Trp (Tryptophan) and His (Histidine) residues are susceptible to oxidation, especially in the presence of light, oxygen, or trace metal ions.[7][10]
-
Hydrolysis: Peptide bonds, particularly those involving Gln, can be susceptible to hydrolysis, leading to fragmentation of the peptide.[9]
-
Aggregation: At high concentrations or under certain pH and temperature conditions, peptide molecules may aggregate and precipitate out of solution.[10]
Q4: How should I properly store the lyophilized powder and solutions of this peptide?
A4: For optimal stability:
-
Lyophilized Powder: Store at -20°C or colder in a desiccated environment to minimize degradation from moisture and temperature fluctuations.
-
Stock Solutions: It is recommended to prepare concentrated stock solutions in a suitable solvent (e.g., DMSO for hydrophobic peptides, followed by dilution with an aqueous buffer) and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Troubleshooting Guides
Issue 1: Loss of Peptide Activity or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | 1. Verify Storage Conditions: Ensure the lyophilized peptide and stock solutions are stored at the recommended temperatures and protected from light and moisture. 2. Assess Solution Stability: Analyze the peptide solution using RP-HPLC to check for the presence of degradation products. A decrease in the main peptide peak area and the appearance of new peaks indicate degradation. 3. Optimize Solution pH: The stability of peptides is often pH-dependent.[10][11] Prepare solutions in a buffer system that maintains a pH range of 3-5, which can diminish deamidation and oxidation.[11] 4. Use Freshly Prepared Solutions: For critical experiments, use freshly prepared solutions or those from recently thawed aliquots. |
| Adsorption to Surfaces | 1. Use Low-Binding Labware: Peptides can adsorb to glass and plastic surfaces. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Include a Carrier Protein: For very dilute solutions, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to prevent surface adsorption, if compatible with your assay. |
| Incorrect Peptide Concentration | 1. Accurate Quantification: Use a validated method such as amino acid analysis or a colorimetric assay (e.g., BCA) to accurately determine the peptide concentration. Do not rely solely on the weight of the lyophilized powder, as it may contain salts and water. |
Issue 2: Peptide Precipitation or Aggregation in Solution
| Possible Cause | Troubleshooting Step |
| Poor Solubility | 1. Initial Solubilization: For this relatively hydrophobic peptide, first attempt to dissolve it in a small amount of an organic solvent like DMSO, and then slowly dilute with the desired aqueous buffer to the final concentration.[1] 2. pH Adjustment: If the peptide is still not dissolving, carefully adjust the pH. For basic peptides, a slightly acidic pH may improve solubility, and vice-versa. |
| High Concentration | 1. Work at Lower Concentrations: If possible, perform experiments at the lowest effective concentration to reduce the likelihood of aggregation. |
| Buffer Composition | 1. Optimize Buffer: Test different buffer systems and ionic strengths. Sometimes, the addition of certain excipients can improve solubility and stability. |
| Freeze-Thaw Cycles | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing, which can promote aggregation. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Peptide Stock Solution
-
Pre-cool: Bring the vial of lyophilized (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to room temperature in a desiccator before opening to prevent condensation.
-
Solubilization: Add a small, precise volume of an appropriate organic solvent (e.g., DMSO) to the vial to create a concentrated primary stock solution (e.g., 10 mM). Gently vortex to ensure complete dissolution.
-
Dilution: For a working stock solution, slowly add the primary stock to your desired aqueous buffer (e.g., 10 mM citrate buffer, pH 4.5) with gentle mixing to achieve the final desired concentration (e.g., 1 mM).
-
Aliquoting: Dispense the working stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.
Protocol 2: Stability Assessment using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Prepare a solution of the bombesin analog at a known concentration (e.g., 1 mg/mL) in the buffer and under the conditions (e.g., temperature, light exposure) you wish to test.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample and immediately analyze it or store it at -80°C to halt further degradation.
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide and any new peaks that appear over time.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (T=0).
-
Plot the percentage of intact peptide versus time to determine the stability profile under the tested conditions.
-
Data Presentation
Table 1: Effect of pH on the Stability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at 37°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 4 | 98.5 | 99.1 | 92.3 |
| 8 | 97.2 | 98.5 | 85.1 |
| 24 | 92.1 | 95.8 | 68.7 |
| 48 | 85.3 | 91.5 | 45.2 |
Note: Data are representative and intended for illustrative purposes. Actual stability will depend on specific buffer components and conditions.
Table 2: Common Degradation Products Identified by LC-MS
| Degradation Product | Mass Shift (Da) | Potential Cause |
| Deamidated Peptide | +1 | Deamidation of Gln residue |
| Oxidized Peptide (Trp) | +16 | Oxidation of the Tryptophan indole ring |
| Hydrolyzed Fragment | Varies | Cleavage of a peptide bond |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsra.net [ijsra.net]
- 9. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in Calcium Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the bombesin antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), in calcium mobilization assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during calcium assays involving (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
Q1: Why am I observing a slight increase in intracellular calcium upon addition of the antagonist alone?
A1: While (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is characterized as a potent bombesin receptor antagonist, some bombesin antagonists have been reported to exhibit partial agonist activity, particularly at high concentrations.[1] This can result in a small, but measurable, increase in intracellular calcium.
-
Troubleshooting Steps:
-
Titrate the Antagonist: Perform a dose-response curve for the antagonist alone to determine the concentration at which it elicits a minimal response.
-
Optimize Antagonist Concentration: Use the lowest effective concentration of the antagonist that provides complete inhibition of the agonist response.
-
Check Compound Purity: Ensure the purity of your antagonist stock, as contaminants could be responsible for the observed effect.
-
Q2: The antagonist is not effectively inhibiting the bombesin-induced calcium flux. What are the possible reasons?
A2: Incomplete inhibition can stem from several factors related to experimental conditions and reagent concentrations.
-
Troubleshooting Steps:
-
Verify Agonist Concentration: Ensure you are using an appropriate concentration of the agonist (e.g., bombesin). An excessively high concentration may overcome the inhibitory effect of the antagonist. An EC80 concentration of the agonist is often recommended for antagonist screening.
-
Pre-incubation Time: Optimize the pre-incubation time of the cells with the antagonist before adding the agonist. A sufficient pre-incubation period is crucial for the antagonist to bind to the receptors.
-
Receptor Expression Levels: The level of bombesin receptor (e.g., GRP-R) expression in your cell line can influence the effectiveness of the antagonist.[2] Higher receptor densities may require higher antagonist concentrations for complete inhibition.
-
Cell Health and Density: Ensure your cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can lead to inconsistent results.
-
Q3: I am seeing high background fluorescence or a poor signal-to-noise ratio in my calcium assay.
A3: High background and low signal can be caused by issues with the fluorescent dye, cell handling, or the assay buffer.
-
Troubleshooting Steps:
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time. Incomplete de-esterification of the AM ester form of the dye can lead to compartmentalization and high background.
-
Wash Steps: Ensure thorough but gentle washing of the cells after dye loading to remove any extracellular dye. Some "no-wash" kits are available to minimize this issue.
-
Assay Buffer: Use a buffer with a low background fluorescence. Some components in cell culture media can be autofluorescent.
-
Instrumentation Settings: Optimize the gain and exposure settings on your fluorescence plate reader to maximize the signal-to-noise ratio.
-
Q4: My results are not reproducible between experiments. What could be the cause?
A4: Lack of reproducibility is often due to variability in experimental procedures.
-
Troubleshooting Steps:
-
Consistent Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Reagent Preparation: Prepare fresh dilutions of agonists and antagonists for each experiment from a validated stock solution. Peptides in solution can degrade over time.
-
Precise Timing: Ensure consistent timing for all incubation and measurement steps.
-
Positive and Negative Controls: Always include appropriate positive (agonist alone) and negative (vehicle control) controls in every experiment.
-
Quantitative Data Summary
The following table summarizes key quantitative data for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and related compounds in functional assays.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | Competitive Binding Assay | PC-3 | Ki | 10.7 ± 1.06 nM | [3] |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | Intracellular Calcium Flux | PC-3 | RFU (5 nM) | 22.3 ± 16.8 | [3] |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | Intracellular Calcium Flux | PC-3 | RFU (50 nM) | 42.0 ± 20.4 | [3] |
| Bombesin (Agonist Control) | Intracellular Calcium Flux | PC-3 | RFU (5 nM) | 535 ± 52.0 | [3] |
| Bombesin (Agonist Control) | Intracellular Calcium Flux | PC-3 | RFU (50 nM) | 549 ± 58.7 | [3] |
| Buffer (Negative Control) | Intracellular Calcium Flux | PC-3 | RFU | 18.3 ± 5.4 | [3] |
RFU: Relative Fluorescence Units
Experimental Protocols
Detailed Protocol for Calcium Mobilization Assay
This protocol outlines a typical procedure for assessing the antagonist activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in a cell-based calcium flux assay using a fluorescence plate reader.
Materials:
-
Cells expressing bombesin receptors (e.g., PC-3, DU-145)[4]
-
Cell culture medium
-
Black, clear-bottom 96-well or 384-well microplates
-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
-
Bombesin (or another suitable agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an integrated liquid handling system
Procedure:
-
Cell Plating:
-
Seed the cells into the black, clear-bottom microplates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (if used) in the assay buffer.
-
Remove the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Addition (for antagonist mode):
-
During the dye incubation, prepare serial dilutions of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in the assay buffer.
-
After dye incubation, gently wash the cells with the assay buffer to remove excess dye.
-
Add the antagonist dilutions to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 15-30 seconds.
-
Use the instrument's integrated pipettor to add the bombesin agonist to the wells. For antagonist assays, add an EC80 concentration of the agonist.
-
Immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence (ΔRFU).
-
For antagonist dose-response curves, plot the % inhibition of the agonist response against the antagonist concentration and fit the data to a suitable pharmacological model to determine the IC50 value.
-
Visualizations
Bombesin Receptor Signaling Pathway
Caption: Bombesin receptor signaling pathway and antagonist inhibition.
Experimental Workflow for Calcium Assay
Caption: Workflow for a bombesin antagonist calcium mobilization assay.
References
- 1. Conveyance of partial agonism/antagonism to bombesin/gastrin-releasing peptide analogues on Swiss 3T3 cells by a carboxyl-terminal leucine insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Poor Solubility of Bombesin Antagonists: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the common challenge of poor aqueous solubility of bombesin antagonists. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during experimental work.
Troubleshooting Guides & FAQs
This section offers quick solutions and answers to common problems related to the solubilization of bombesin antagonists.
Frequently Asked Questions (FAQs)
Q1: My lyophilized bombesin antagonist is not dissolving in my standard aqueous buffer (e.g., PBS, Tris-HCl). What is the first troubleshooting step?
A1: The initial and most crucial step is to understand the physicochemical properties of your specific bombesin antagonist, primarily its amino acid composition. A high content of hydrophobic amino acids is a common cause of poor aqueous solubility. Before attempting more complex methods, try these simple physical techniques:
-
Sonication: Place your sample in a sonicator water bath for 10-15 minutes. This uses ultrasonic waves to break apart peptide aggregates and can significantly aid dissolution.
-
Gentle Warming: Gently warm your sample to a temperature of around 37°C. Be cautious not to overheat, as this can lead to degradation of the peptide.
-
Always test a small amount first: To avoid compromising your entire stock of a valuable antagonist, always perform initial solubility tests on a small aliquot.[1][2][3]
Q2: I've tried sonication and gentle warming, but the antagonist remains insoluble. What's the next logical step?
A2: If physical methods are insufficient, the next step is to modulate the pH of your solution. Peptide solubility is at its minimum at the isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, you can increase the net charge of the peptide, thereby enhancing its interaction with water molecules and improving solubility.
-
For basic peptides (net positive charge), which is common for many bombesin antagonists, try adding a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% formic acid.[1][2]
-
For acidic peptides (net negative charge), a dilute basic solution like 10% ammonium bicarbonate or 0.1 M ammonium hydroxide can be effective.[1]
Q3: Adjusting the pH helped, but my bombesin antagonist is still not completely dissolved. What other options do I have?
A3: If pH adjustment alone is not sufficient, the use of a co-solvent is recommended, especially for highly hydrophobic peptides.
-
Dimethyl Sulfoxide (DMSO): This is a powerful organic solvent capable of dissolving many nonpolar compounds. Start by dissolving your peptide in a minimal volume of pure DMSO, and then slowly add your aqueous buffer to the desired final concentration. It is critical to be aware of the tolerance of your experimental system to DMSO, as it can be cytotoxic. For most cell-based assays, a final concentration of less than 1% DMSO is advisable.[1][3]
-
Acetonitrile (ACN), Ethanol, or Isopropanol: These are also effective co-solvents and may be preferred in some applications. They are more volatile than DMSO and can be more easily removed by lyophilization if needed.
Q4: Are there any proactive strategies I can employ during the design or synthesis of bombesin antagonists to improve their inherent solubility?
A4: Yes, several strategies can be implemented during the development phase to enhance the intrinsic solubility of bombesin antagonists:
-
Amino Acid Substitution: Strategically replacing hydrophobic amino acids with more hydrophilic or charged residues can significantly improve aqueous solubility.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method to increase the hydrodynamic radius and hydrophilicity of peptides, which not only improves solubility but can also enhance their in vivo stability and circulation time.[4]
-
Inclusion of Charged Moieties: The addition of charged functional groups to the peptide structure can increase its polarity and, consequently, its solubility in aqueous media.
Q5: Beyond direct solubilization, are there formulation techniques that can address the poor solubility of bombesin antagonists for in vitro and in vivo studies?
A5: Yes, advanced formulation strategies can be employed to overcome solubility limitations:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules or moieties within a larger molecule, like a peptide, forming an inclusion complex that has significantly improved aqueous solubility.[5][6]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range. The increased surface area leads to a higher dissolution rate.
Data Presentation: Solubility of Select Bombesin Antagonists
This table provides a summary of available solubility information for two widely studied bombesin antagonists, which can serve as a reference for experimental design.
| Bombesin Antagonist | Solvent | Reported Solubility/Concentration | Notes & Recommendations |
| RC-3095 | Water | 40 mg/mL | Requires sonication for dissolution.[7] |
| PD176252 | DMSO | 100 mM (approximately 58.5 mg/mL) | Readily soluble in DMSO. |
Experimental Protocols
The following are detailed, step-by-step protocols for key experiments aimed at overcoming the poor solubility of bombesin antagonists.
Protocol 1: Systematic pH Optimization for Solubilization
This protocol provides a methodical approach to identifying the optimal pH for dissolving a bombesin antagonist.
-
Determine the Theoretical Isoelectric Point (pI): Utilize an online peptide analysis tool to calculate the theoretical pI of your bombesin antagonist based on its amino acid sequence.
-
Prepare a pH Buffer Series: Create a series of buffers with pH values spanning a range of approximately 2 units above and below the calculated pI. For instance, if the pI is calculated to be 9.0, prepare buffers at pH 7.0, 8.0, 10.0, and 11.0.
-
Conduct Solubility Testing:
-
Aliquot a small, consistent amount of the lyophilized bombesin antagonist into several microcentrifuge tubes.
-
To each tube, add a precise volume of a different pH buffer to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex each tube vigorously for 1-2 minutes.
-
If the peptide is not fully dissolved, sonicate the tubes in a water bath for 15-20 minutes.
-
Centrifuge the tubes at a high speed (e.g., >12,000 x g) for 15 minutes to pellet any remaining insoluble material.
-
Carefully transfer the supernatant to a new tube and determine the concentration of the solubilized peptide using a suitable protein quantification method, such as UV-Vis spectrophotometry at 280 nm or a BCA assay.
-
-
Analysis and Selection of Optimal pH: The buffer pH that results in the highest concentration of the solubilized bombesin antagonist is the optimal pH for its dissolution.
Protocol 2: Co-solvent-Based Solubilization for Hydrophobic Antagonists
This protocol details the use of an organic co-solvent to dissolve bombesin antagonists with high hydrophobicity.
-
Co-solvent Selection: DMSO is a highly effective initial choice. If DMSO is incompatible with your experimental system, ACN, ethanol, or isopropanol are suitable alternatives.
-
Initial Dissolution in Pure Co-solvent:
-
Weigh a small, known quantity of the lyophilized bombesin antagonist into a sterile microcentrifuge tube.
-
Add a minimal volume of the selected co-solvent (e.g., for 1 mg of peptide, start with 20-30 µL of DMSO).
-
Vortex thoroughly or use a pipette to mix until the peptide is completely dissolved, resulting in a clear solution.
-
-
Gradual Addition of Aqueous Buffer:
-
While gently vortexing the co-solvent solution, add your desired aqueous buffer (e.g., PBS) in a dropwise manner.
-
Continuously monitor the solution for any signs of cloudiness or precipitation, which would indicate that the solubility limit has been reached for that particular co-solvent/buffer ratio.
-
Continue this stepwise addition until your target final concentration and co-solvent percentage are achieved.
-
-
Final Concentration and Proper Storage:
-
It is imperative to ensure that the final concentration of the co-solvent is compatible with your downstream applications. For cell-based assays, the final DMSO concentration should generally not exceed 0.5-1% to avoid cytotoxicity.
-
Prepare aliquots of your stock solution to prevent multiple freeze-thaw cycles and store them at -20°C or -80°C.
-
Protocol 3: Enhancing Solubility with Cyclodextrin Complexation
This protocol provides a general framework for using cyclodextrins to improve the aqueous solubility of bombesin antagonists.
-
Choice of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice for enhancing the solubility of hydrophobic peptides due to its high water solubility and low toxicity.
-
Preparation of the Cyclodextrin Stock Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 10% to 40% (w/v) depending on the required solubilizing power.
-
Formation of the Inclusion Complex:
-
Method A: Co-precipitation Technique
-
Dissolve the bombesin antagonist in a minimal volume of a suitable organic solvent like ethanol.
-
Slowly add the peptide solution to the continuously stirred HP-β-CD solution.
-
Allow the mixture to stir at room temperature for 24 to 48 hours to facilitate the formation of the inclusion complex.
-
Lyophilize the resulting solution to obtain a solid powder of the bombesin antagonist-cyclodextrin complex.
-
This lyophilized powder can then be readily reconstituted in your desired aqueous buffer.
-
-
Method B: Direct Solubilization Method
-
Directly add the lyophilized bombesin antagonist to the pre-made HP-β-CD solution.
-
Stir the mixture or use sonication until the peptide is completely dissolved. This process may take several hours.
-
-
-
Verification of Complex Formation (Optional but Recommended): To confirm the successful formation of the inclusion complex, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC) can be employed.
Visualizations
Bombesin Receptor Signaling Pathway
The binding of bombesin or its agonists to the bombesin receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This typically involves the activation of Gq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to downstream signaling, including the MAPK pathway, ultimately resulting in cellular responses like proliferation. Bombesin antagonists competitively block the binding of agonists to the receptor, thereby inhibiting this signaling cascade.[8][9][10][11]
Caption: Bombesin receptor signaling cascade and the inhibitory point of antagonists.
Experimental Workflow for Enhancing Solubility
This workflow provides a systematic approach to tackling the poor solubility of bombesin antagonists, starting from basic to more advanced techniques.
Caption: A step-by-step workflow for improving the solubility of bombesin antagonists.
Logical Decision Tree for Troubleshooting Dissolution
This decision tree provides a logical guide to selecting the appropriate solubilization strategy based on the properties of the bombesin antagonist.
Caption: A decision-making guide for troubleshooting peptide dissolution problems.
References
- 1. jpt.com [jpt.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. β‐Cyclodextrin Inclusion Complexes with Model Pentapeptides: Role of the Tyrosine Position within the Peptide Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 10. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Signalling pathways mediated by the bombesin/GRP receptor - UCL Discovery [discovery.ucl.ac.uk]
Best practices for handling and storing Demobesin 1
This guide provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Demobesin 1 in experimental settings.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store lyophilized Demobesin 1 upon arrival? For optimal long-term stability, lyophilized Demobesin 1 should be stored at -20°C or colder, protected from bright light.[1][2][3] While stable at room temperature for short periods (days to weeks), colder temperatures are recommended for preserving the peptide's integrity over time.[2][3][4] Peptides containing residues like Cysteine, Methionine, or Tryptophan are susceptible to oxidation and should ideally be stored under anaerobic conditions.[1]
-
Q2: What precautions should I take before opening a new vial of Demobesin 1? Before opening, it is crucial to allow the vial of lyophilized peptide to equilibrate to room temperature.[2][5] This prevents atmospheric moisture from condensing inside the cold vial, which can significantly reduce the peptide's long-term stability.[2][5] Placing the vial in a desiccator during this time is a recommended practice.[6]
-
Q3: How should I store Demobesin 1 after reconstitution? The shelf-life of peptides in solution is significantly shorter than in their lyophilized state.[1] For this reason, it is highly recommended to prepare single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can cause degradation.[1][4][6] These aliquots should be stored at -20°C or colder.[1][7] Using sterile buffers at a pH of 5-6 can help prolong the storage life of the peptide solution.[1]
Reconstitution
-
Q4: What is the recommended procedure for reconstituting Demobesin 1? Demobesin 1 is a bombesin antagonist with the core peptide sequence [D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-NHEt]. This sequence contains both hydrophobic (D-Phe, Trp, Ala, Val, Leu) and hydrophilic/charged (Gln, His) residues. A step-wise approach is recommended to find a suitable solvent.[2]
-
Start with sterile, distilled water. This is the preferred solvent if the peptide dissolves.
-
If solubility is poor, a small amount of dilute acetic acid (e.g., 0.1%) can be added for this slightly basic peptide.
-
For highly hydrophobic peptides that resist aqueous solutions, organic solvents like DMSO or DMF may be necessary to aid dissolution before further dilution in aqueous buffers.[6] Always add the solvent gently down the side of the vial and swirl or vortex gently to mix; avoid vigorous shaking to prevent foaming and potential denaturation.[5][8]
-
-
Q5: The peptide won't dissolve. What should I do? If Demobesin 1 does not dissolve in your initial solvent choice, do not discard the sample. If you used a volatile solvent like water or dilute acetic acid, you can lyophilize the solution to recover the peptide in its powdered form.[2] For peptides that are difficult to dissolve, brief sonication can help break up aggregates.[6] If you suspect aggregation of the hydrophobic peptide, introducing a small amount of an organic solvent like DMSO and then diluting with your aqueous buffer can be an effective strategy.[6]
Experimental Use & Troubleshooting
-
Q6: What is the known stability of Demobesin 1 in experimental conditions? When radiolabeled as [⁹⁹ᵐTc]Demobesin 1, the peptide is relatively stable in murine plasma, with over 85% remaining intact after 1 hour at 37°C.[2] However, it degrades rapidly in kidney and liver homogenates, with less than 5% remaining intact after just 5 minutes of incubation in a kidney preparation.[2] This rapid degradation in certain tissues is an important consideration for in vivo studies.
-
Q7: My experimental results are inconsistent. What could be the cause? Inconsistent results can stem from several factors related to peptide handling.
-
Improper Storage: Exposure to moisture or repeated freeze-thaw cycles can degrade the peptide, leading to lower effective concentrations.[1][4]
-
Incomplete Solubilization: If the peptide is not fully dissolved, the actual concentration in your working solution will be lower than calculated. Visually inspect the solution for particulates before use.[8]
-
Bacterial Contamination: Peptides in solution are susceptible to bacterial degradation. Always use sterile solvents and techniques for reconstitution and storage.[1][6]
-
Quantitative Data Summary
The following tables summarize key quantitative data for Demobesin 1 from preclinical studies.
Table 1: Receptor Binding Affinity
| Compound | Cell Line | IC₅₀ (nM) | K_d (nM) |
|---|---|---|---|
| Demobesin 1 | PC-3 | 0.70 ± 0.08 | - |
| [⁹⁹ᵐTc/⁹⁹ᵍTc]Demobesin 1 | PC-3 | - | 0.67 ± 0.10 |
| [Tyr⁴]BN (control) | PC-3 | 1.5 ± 0.20 | - |
Data sourced from Nock et al., 2003.[4][8]
Table 2: In Vitro Stability of [⁹⁹ᵐTc]Demobesin 1
| Matrix | Time Point | % Intact Peptide Remaining |
|---|---|---|
| Murine Plasma | 15 min | >90% |
| Murine Plasma | 60 min | >85% |
| Kidney Homogenate | 5 min | <5% |
Data sourced from the Molecular Imaging and Contrast Agent Database (MICAD).[2]
Experimental Protocols
Protocol 1: Competition Binding Assay
This protocol is adapted from methodologies used to characterize Demobesin 1's affinity for the Gastrin-Releasing Peptide Receptor (GRPR).[8]
-
Cell Membrane Preparation: Harvest PC-3 cells (human prostate adenocarcinoma) and prepare cell membrane homogenates as per standard laboratory procedures.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.6, 0.3% BSA, 5 mM MgCl₂, 14 mM bacitracin).
-
Incubation: In triplicate, incubate 50 µg of membrane protein with a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr⁴]BN) and increasing concentrations of non-labeled Demobesin 1.
-
Reaction Conditions: The total assay volume is 300 µL. Incubate for 30 minutes at 37°C.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters pre-soaked in a wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines the steps for assessing the tumor-targeting properties of radiolabeled Demobesin 1.[8]
-
Animal Model: Use athymic mice bearing PC-3 tumor xenografts. Tumors are typically grown for 2-3 weeks post-inoculation of PC-3 cells.
-
Radioligand Preparation: Prepare [⁹⁹ᵐTc]Demobesin 1 according to a validated labeling protocol.
-
Injection: Inject a known amount of the radioligand (e.g., 18.5–37 MBq) into the tail vein of the mice.
-
Blocking Experiment (Control): For a control group, co-inject a large excess of a non-radiolabeled GRP receptor ligand (e.g., 250 µg [Tyr⁴]BN) to demonstrate receptor-specific uptake.[8]
-
Time Points: Sacrifice groups of mice at various time points post-injection (p.i.), for example, 1 h, 4 h, and 24 h.[8]
-
Tissue Collection: Collect blood, urine, and major organs of interest (tumor, pancreas, liver, kidneys, muscle, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity content in a calibrated gamma counter. Include standards of the injected dose for accurate calculation.
-
Data Calculation: Express the biodistribution data as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for the proper reconstitution of lyophilized Demobesin 1.
Caption: Key steps in a competitive binding assay for Demobesin 1.
References
- 1. [99mTc]Demobesin 1, a novel potent bombesin analogue for GRP receptor-targeted tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 99mTc-labeled [N40,Pro1,Tyr4]bombesin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New Gastrin Releasing Peptide Receptor-Directed [99mTc]Demobesin 1 Mimics: Synthesis and Comparative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the bombesin antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), in in vivo experiments. Our goal is to help you minimize off-target effects and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and what are its primary applications?
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide that acts as a potent antagonist for bombesin (BBN) receptors.[1][2] It is primarily used in cancer research for targeting tumors that overexpress bombesin receptors, particularly the gastrin-releasing peptide receptor (GRPR or BB2).[3][4] Its main applications include:
-
Tumor Imaging: When labeled with a radionuclide (e.g., 99mTc, 68Ga, 177Lu), it serves as a tracer for visualizing GRPR-positive cancers like prostate and breast cancer using imaging techniques such as SPECT and PET.[4][5][6]
-
Receptor Blocking Studies: It is used as a blocking agent in competitive binding assays and in vivo biodistribution studies to confirm the specificity of other GRPR-targeting ligands.[5][6][7]
-
Preclinical Research: It is employed to investigate the physiological roles of bombesin receptors in various biological processes.[8]
Q2: Which bombesin receptor subtypes does (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) interact with?
Mammalian bombesin receptors are classified into three main subtypes: BB1 (NMBR), BB2 (GRPR), and the orphan receptor BB3.[9][10] While (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is often characterized as a GRPR antagonist, some evidence suggests that bombesin analogs can have varying affinities for all three receptor subtypes.[9][11] The specificity of interaction can be crucial for interpreting experimental outcomes, as each receptor subtype mediates different physiological effects.[9][10]
Q3: What are the expected on-target and potential off-target tissues for this peptide in vivo?
-
On-Target Tissues: The primary on-target tissues are tumors that overexpress GRPR, such as prostate, breast, lung, and pancreatic cancers.[3]
-
Off-Target Tissues: Off-target accumulation is frequently observed in healthy tissues that physiologically express bombesin receptors. The most notable of these is the pancreas, which has a high density of GRPRs.[7][12] Other tissues that may show uptake include the gastrointestinal tract, adrenal glands, and certain regions of the central nervous system.[9][10]
Troubleshooting Guide
Issue 1: High uptake in non-target organs, particularly the pancreas.
Q: My in vivo imaging or biodistribution study shows high accumulation of radiolabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in the pancreas, obscuring the signal from my target tumor. How can I reduce this off-target uptake?
Possible Causes and Solutions:
-
Physiological Receptor Expression: The pancreas naturally expresses a high level of GRPR, leading to significant physiological uptake of bombesin analogs.[7][12]
-
Solution 1: Co-administration of a Blocking Agent: To confirm that the pancreatic uptake is receptor-mediated, perform a blocking study by co-injecting an excess of unlabeled ("cold") peptide.[7] This will saturate the GRPRs in the pancreas, reducing the uptake of the radiolabeled tracer and confirming specificity.
-
Solution 2: Structural Modification of the Peptide: Research has focused on modifying the bombesin peptide sequence to improve tumor-to-pancreas ratios.[12] For example, substitutions at the Gln7-Trp8 position within the pharmacophore have been shown to alter biodistribution and reduce pancreatic accumulation.[12] While this involves synthesizing new analogs, it is a key strategy in the field for developing more effective imaging and therapeutic agents.
-
Solution 3: Optimize Imaging Timepoint: Analyze the biodistribution at different time points post-injection. It's possible that clearance from the pancreas is faster than from the tumor, allowing for an imaging window with improved contrast.[6]
-
Experimental Protocol: In Vivo Biodistribution and Blocking Study
-
Animal Model: Use tumor-bearing mice (e.g., PC-3 xenografts for prostate cancer).
-
Groups:
-
Timepoints: Euthanize animals at predefined time points (e.g., 1, 4, 24 hours post-injection).[6][13]
-
Tissue Collection: Dissect tumors, blood, and relevant organs (pancreas, stomach, intestines, kidneys, liver, muscle).
-
Measurement: Weigh the tissues and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g). A significant reduction in uptake in the pancreas and tumor in the blocked group confirms receptor-specific binding.
Quantitative Data Summary: Effect of Blocking on Biodistribution
| Tissue | Uptake of [177Lu]Lu-LW02060 (%ID/g) at 1h p.i. | Uptake with Blocking Agent (%ID/g) at 1h p.i. | % Reduction |
| PC-3 Tumor | 16.8 ± 2.70 | 6.11 ± 0.42 | 64% |
| Pancreas | Data not specified, but significant reduction reported | Data not specified | 81% |
| Stomach | Data not specified | Data not specified | 72% |
| Small Intestine | Data not specified | Data not specified | 66% |
| Data derived from a study on a similar bombesin analog, [177Lu]Lu-LW02060, where (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) was used as a blocking agent.[5][13] |
Issue 2: Low or no signal in the target tumor.
Q: I am not observing significant uptake of my bombesin analog in the tumor. What could be the reason?
Possible Causes and Solutions:
-
Low GRPR Expression in Tumor Model: The selected tumor cell line or xenograft model may not express sufficient levels of GRPR.
-
Solution 1: Verify Receptor Expression: Before in vivo studies, confirm GRPR expression in your tumor cells using techniques like RT-PCR, Western blot, or an in vitro binding assay with a radiolabeled ligand like [125I-Tyr4]Bombesin.[5]
-
Solution 2: Choose a High-Expressing Model: If expression is low, consider using a different cell line known for high GRPR expression, such as PC-3 or HEK293 cells transfected with the GRP receptor.[5][14]
-
-
Poor In Vivo Stability of the Peptide: The peptide may be rapidly degraded by proteases in the bloodstream.
-
Solution: Use Stabilized Analogs: The (D-Phe6) modification is designed to increase stability. However, further modifications, such as substitutions with unnatural amino acids, can enhance in vivo stability and tumor uptake.[5]
-
-
Suboptimal Dose or Formulation: The injected dose might be too low, or the peptide may have solubility issues.
-
Solution 1: Dose Optimization: Perform a dose-escalation study to find the optimal concentration for tumor targeting.
-
Solution 2: Formulation Check: Ensure the peptide is fully dissolved in a biocompatible vehicle. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed, followed by dilution in an aqueous buffer.[1] Always check for precipitation before injection.
-
Experimental Protocol: In Vitro Competition Binding Assay
-
Cell Culture: Seed GRPR-expressing cells (e.g., PC-3) in 24-well plates.[5]
-
Reaction Mixture: Add increasing concentrations of your unlabeled peptide (the "competitor," e.g., (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)) to the wells.
-
Radioligand Addition: Add a constant, low concentration of a known GRPR radioligand (e.g., [125I-Tyr4]Bombesin).[5]
-
Incubation: Incubate at 37°C for 1 hour.
-
Washing and Lysis: Wash the cells to remove unbound radioactivity, then lyse the cells.
-
Measurement: Measure the radioactivity in the cell lysate.
-
Data Analysis: Plot the bound radioactivity against the concentration of the competitor peptide. Calculate the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding), which indicates the binding affinity.
Quantitative Data Summary: Binding Affinities (Ki) of Bombesin Analogs
| Compound | Ki (nM) for GRPR |
| Ga-LW02060 (agonist) | 5.57 ± 2.47 |
| Ga-LW02080 (antagonist) | 21.7 ± 6.69 |
| Lu-LW02060 (agonist) | 8.00 ± 2.61 |
| Lu-LW02080 (antagonist) | 32.1 ± 8.14 |
| This table shows binding affinities for different bombesin analogs, demonstrating the range of affinities that can be expected. The Ki values were determined using a competitive binding assay with PC-3 cells.[5] |
Issue 3: Unexpected physiological or behavioral effects in animals.
Q: After injecting the bombesin antagonist, my animals are exhibiting unexpected behaviors (e.g., changes in feeding, body temperature). Is this an off-target effect?
Possible Causes and Solutions:
-
Central and Peripheral Receptor Activity: Bombesin receptors are widely distributed and mediate a range of physiological functions, including satiety, thermoregulation, and smooth muscle contraction.[9][15] Even as an antagonist, the peptide could disrupt these normal signaling pathways.
-
Solution 1: Dose Reduction: The observed effects may be dose-dependent. Try reducing the injected dose to a level that is sufficient for receptor targeting without causing systemic physiological changes.
-
Solution 2: Route of Administration: The route of administration can influence the biodistribution and potential for central nervous system effects. If using intra-amygdala or other direct brain infusions, behavioral effects are more likely.[8] For systemic tumor targeting, intravenous injection is standard.
-
Solution 3: Control Groups: Include a vehicle-only control group to ensure the observed effects are due to the peptide and not the injection vehicle or procedure. Also, use a non-targeting peptide as a negative control.
-
Visualizations
Signaling Pathway of Bombesin Receptors
Caption: Antagonist binding to GRPR blocks G-protein activation.
Experimental Workflow for In Vivo Biodistribution Study
Caption: Workflow for assessing in vivo specificity.
Troubleshooting Logic for High Off-Target Uptake
Caption: Troubleshooting high off-target signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13, des-Met14]Bombesin(6–14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Gastrin-Releasing Peptide Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory | PLOS One [journals.plos.org]
- 9. Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. Bombesin receptor antagonists may be preferable to agonists for tumor targeting. [folia.unifr.ch]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refinement of Biodistribution Protocols for Bombesin Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals, offering troubleshooting guidance and frequently asked questions to address specific issues encountered during experiments with bombesin antagonists.
Troubleshooting Guides
Question: We are observing high, non-specific uptake of our radiolabeled bombesin antagonist in the pancreas, which obscures tumor imaging in the abdominal region. How can we reduce this?
Answer:
High pancreatic uptake is a known challenge with bombesin analogs due to the physiological expression of gastrin-releasing peptide receptors (GRPR) in the pancreas[1]. Here are several strategies to mitigate this issue:
-
Modify the Peptide Sequence:
-
Gln-Trp Motif Substitution: Studies have demonstrated that substituting amino acids in the Gln-Trp region of the pharmacophore can alter biodistribution. For instance, replacing Gln⁷ with homoserine (Hse) or Trp⁸ with β-(3-benzothienyl) alanine (Bta) in certain bombesin antagonists has been shown to improve tumor-to-pancreas ratios at early time points[1][2].
-
Stabilization: Introducing modifications that increase metabolic stability, such as an α-methyl-L-Trp-for-L-Trp⁸ substitution, can enhance in vivo stability[2].
-
-
Optimize the Chelator and Linker:
-
The choice of chelator and linker can influence the overall pharmacokinetic profile of the radiopharmaceutical. For example, substituting a gly-4-amino benzoyl spacer with PEG₄ in a bombesin antagonist significantly improved tumor-to-normal-tissue ratios[3].
-
-
Adjust Specific Activity:
-
Lowering the specific activity by co-injecting a higher amount of the non-radiolabeled peptide can saturate the GRPRs in the pancreas, leading to a decrease in pancreatic uptake and an improved tumor-to-pancreas ratio[4].
-
-
Pre-saturation with a Blocking Agent:
-
Administering a non-radiolabeled bombesin analog (like Tyr⁴-bombesin) prior to the injection of the radiolabeled antagonist can block the GRPRs in the pancreas, thereby reducing the uptake of the radiopharmaceutical in this organ[4].
-
Question: Our bombesin antagonist shows low tumor accumulation and rapid clearance from the target site. What steps can we take to improve tumor uptake and retention?
Answer:
Low tumor uptake can be a significant hurdle. Here are some approaches to enhance tumor accumulation and retention:
-
Confirm High Receptor Affinity: Ensure that your bombesin antagonist conjugate has a high binding affinity for GRPR, typically in the low nanomolar range (IC₅₀ of 2.5–25 nmol/L)[3]. The choice of chelator can influence the affinity of the conjugate[3].
-
Enhance Metabolic Stability:
-
Rapid in vivo degradation can lead to poor tumor uptake. Modifications to the peptide sequence to increase stability, such as those at positions 13 and 14, have been shown to improve biodistribution and lead to better tumor-to-non-tumor ratios[5].
-
-
Incorporate Spacers:
-
Consider Antagonist Properties:
Question: We are experiencing issues with the radiolabeling of our bombesin antagonist, specifically low radiochemical yield and radiolysis. How can we troubleshoot this?
Answer:
Radiolabeling issues can compromise the quality of your radiopharmaceutical. Here are some troubleshooting steps:
-
Optimize Labeling Conditions: For ⁹⁹ᵐTc-labeling, ensure optimal temperature and incubation times (e.g., 95 °C for 10-30 minutes) and the use of appropriate buffering and reducing agents (e.g., SnCl₂)[3][9].
-
Address Radiolysis:
-
Radiolysis can be a problem, especially with high specific activities or certain fluorescent dyes. The addition of radical scavengers like ascorbic acid can help to diminish radiolysis[10].
-
-
Purification:
-
HPLC purification of the radiolabeled peptide is crucial to remove impurities and unreacted components, which can significantly improve the absolute uptake in GRPR-positive tissues[4].
-
Frequently Asked Questions (FAQs)
Question: Why are bombesin antagonists often preferred over agonists for tumor targeting?
Answer:
Bombesin antagonists are often favored over agonists for several reasons:
-
Improved Pharmacokinetics: Antagonists generally show higher tumor uptake and faster clearance from non-target, GRPR-positive organs like the pancreas, leading to better tumor-to-background ratios[3][7][8].
-
Safety Profile: Bombesin agonists can have mitogenic properties, meaning they can stimulate cell growth, which is a concern in cancer applications[7][8]. They can also cause side effects related to the gastrointestinal system[3][7]. Antagonists, lacking these agonistic effects, are considered to have a better safety profile[7][11].
-
Higher Number of Binding Sites: It has been hypothesized that antagonists may label more receptor sites in vitro than corresponding agonists[8].
Question: What are the key experimental models for evaluating new bombesin antagonists?
Answer:
The preclinical evaluation of bombesin antagonists typically involves:
-
In Vitro Studies:
-
Binding Affinity Assays: These are performed on cancer cell lines that overexpress GRPR, such as PC-3 (prostate cancer) cells, to determine the IC₅₀ value of the antagonist[3][8].
-
Internalization Assays: These assays, often using immunofluorescence microscopy, confirm the antagonistic properties of the compound by showing that it does not induce receptor internalization, unlike an agonist[3][8].
-
-
In Vivo Studies:
-
Biodistribution in Xenograft Models: Studies are conducted in immunodeficient mice (e.g., SCID or nude mice) bearing xenografts of GRPR-positive human cancer cells, such as PC-3[5][8]. The biodistribution of the radiolabeled antagonist is assessed at different time points post-injection to determine the uptake in the tumor and various organs[8].
-
SPECT/CT or PET/CT Imaging: These imaging modalities are used to visualize the tumor uptake and clearance of the radiolabeled antagonist in the animal model[5][12].
-
Question: What is the typical signaling pathway for bombesin antagonists?
Answer:
Bombesin antagonists bind to the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor. Unlike agonists, which activate the receptor and trigger downstream signaling pathways (such as calcium mobilization and cell proliferation), antagonists bind to the receptor without activating it. This blocks the binding of the natural ligand, gastrin-releasing peptide (GRP), and prevents the initiation of these downstream effects. The primary mechanism of action for imaging and therapy is the high-affinity binding to the receptor on the cell surface.
Quantitative Data
Table 1: Biodistribution of ⁹⁹ᵐTc-labeled Bombesin Analogs in PC-3 Tumor-Bearing Mice (%ID/g)
| Compound | Time p.i. | Blood | Pancreas | Kidneys | Tumor | Tumor/Blood Ratio | Tumor/Kidney Ratio | Reference |
| [⁹⁹ᵐTc]Demobesin 1 (Antagonist) | 4 h | 0.10 ± 0.01 | 3.53 ± 0.94 | 1.15 ± 0.17 | 5.96 ± 1.12 | 59.6 | 5.2 | [8] |
| [⁹⁹ᵐTc]Demobesin 4 (Agonist) | 4 h | 0.08 ± 0.02 | 16.3 ± 4.2 | 8.52 ± 1.25 | 6.00 ± 1.10 | 75.0 | 0.7 | [8] |
| ⁹⁹ᵐTc-N4-AR (Antagonist) | 4 h | 0.13 ± 0.04 | 2.1 ± 0.2 | 1.4 ± 0.2 | 11.2 ± 1.9 | 86.2 | 8.0 | [3] |
| ⁹⁹ᵐTc-N4-asp-[Bta⁸]MJ9 | 1 h | 0.4 ± 0.1 | 1.9 ± 0.4 | 4.3 ± 0.5 | 9.3 ± 1.6 | 23.3 | 2.2 | [9] |
Data are presented as mean ± SD. %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
1. Radiolabeling of Bombesin Antagonists with ⁹⁹ᵐTc
-
Materials: Bombesin antagonist precursor, ⁹⁹ᵐTcO₄⁻ eluate, SnCl₂ solution, phosphate buffer (pH 11.5), sodium citrate solution.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and sodium citrate.
-
Add the Na⁹⁹ᵐTcO₄⁻ generator eluate to the reaction mixture.
-
Add the bombesin antagonist solution (e.g., 20 nmol).
-
Add a freshly prepared SnCl₂ solution in ethanol.
-
Incubate the mixture at room temperature for 30 minutes or at 95°C for 10-30 minutes, depending on the specific protocol.
-
Analyze the radiolabeled peptide using analytical HPLC to determine radiochemical purity.
-
For in vivo studies, dilute the radioligand with 0.9% NaCl containing 0.1% bovine serum albumin.
-
(Protocol synthesized from[3])
2. In Vitro GRPR Binding Affinity Assay
-
Materials: Cryostat sections of GRPR-positive tissue (e.g., prostate carcinoma), ¹²⁵I-Tyr⁴-bombesin (radioligand), increasing concentrations of the non-radiolabeled bombesin antagonist, binding buffer.
-
Procedure:
-
Incubate the tissue sections with a fixed concentration of ¹²⁵I-Tyr⁴-bombesin and increasing concentrations of the bombesin antagonist.
-
After incubation, wash the sections to remove unbound radioligand.
-
Appose the sections to a phosphor imaging plate or film.
-
Quantify the displacement of the radioligand by the antagonist to determine the IC₅₀ value.
-
(Protocol synthesized from[3])
3. In Vivo Biodistribution Study
-
Animal Model: Immunodeficient mice (e.g., SCID) with subcutaneously inoculated PC-3 cells.
-
Procedure:
-
Once tumors are palpable (e.g., 70-150 mg), inject the radiolabeled bombesin antagonist intravenously into the tail vein.
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.
-
Dissect the organs of interest (blood, tumor, pancreas, kidneys, liver, muscle, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
(Protocol synthesized from[8])
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. New [99mTc]bombesin analogues with improved biodistribution for targeting gastrin releasing-peptide receptor-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled Bombesin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bombesin Analogs for Tumor Imaging: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) vs. Bombesin Agonists
For Researchers, Scientists, and Drug Development Professionals
The quest for highly specific and efficient tumor imaging agents has led to the extensive investigation of bombesin (BBN) analogs, which target the gastrin-releasing peptide receptor (GRPR) overexpressed in a variety of cancers, including prostate, breast, and lung cancer.[1][2] This guide provides a detailed comparison of the bombesin antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), also known as Demobesin 1, with various bombesin agonists, focusing on their performance in preclinical tumor imaging studies.
Performance Comparison: Antagonist vs. Agonists
Experimental data consistently demonstrates that bombesin antagonists, particularly (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), often exhibit superior tumor targeting properties and more favorable pharmacokinetic profiles compared to bombesin agonists.[3][4] While agonists are internalized upon receptor binding, antagonists tend to bind to a higher number of receptor sites on the tumor cell surface, leading to enhanced tumor uptake and retention.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, comparing the binding affinity and in vivo tumor uptake of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and representative bombesin agonists.
Table 1: In Vitro Binding Affinity (IC50) for GRPR
| Compound | Cell Line | IC50 (nM) | Reference |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (Demobesin 1) | PC-3 | 0.70 ± 0.08 | [5][6] |
| [Tyr4]BN (agonist) | PC-3 | 1.5 ± 0.20 | [5][6] |
| Ga-ProBOMB1 (antagonist) | PC-3 | 3.97 ± 0.76 | [7] |
| Ga-NeoBOMB1 (agonist) | PC-3 | 1.71 ± 0.28 | [7] |
| DOTA-AR (antagonist) | PC-3 | 2.5 - 25 | [4] |
| 111In-1 (Bomproamide) (antagonist) | PC-3 | 1.36 ± 0.09 | [8] |
Table 2: In Vivo Tumor Uptake (%ID/g) in PC-3 Xenograft Models
| Compound | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [99mTc]Demobesin 1 (antagonist) | 1 h | 16.2 ± 3.1 | [5][6] |
| 4 h | 15.61 ± 1.19 | [5][6] | |
| [99mTc]Demobesin 4 (agonist) | 1 h | Lower than antagonist | [3] |
| [68Ga]Ga-ProBOMB1 (antagonist) | 1 h | 8.17 ± 2.57 | [7] |
| [68Ga]Ga-NeoBOMB1 (agonist) | 1 h | 9.83 ± 1.48 | [7] |
| 64Cu-CB-TE2A-AR (antagonist) | 1 h | 31.02 ± 3.35 | [4] |
| 111In-1 (Bomproamide) (antagonist) | 0.25 h | 6.90 ± 1.06 | [8] |
Signaling Pathways and Experimental Workflows
The interaction of bombesin analogs with GRPR triggers a cascade of intracellular signaling events. The following diagrams illustrate the canonical bombesin receptor signaling pathway and a typical experimental workflow for evaluating these imaging agents.
Caption: Bombesin Receptor Signaling Pathway.
References
- 1. Bombesin receptor - Wikipedia [en.wikipedia.org]
- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. [99mTc]Demobesin 1, a novel potent bombesin analogue for GRP receptor-targeted tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Demobesin 1 and Other GRPR Antagonists for Cancer Targeting
A detailed guide for researchers and drug development professionals on the performance and experimental validation of Gastrin-Releasing Peptide Receptor (GRPR) antagonists, with a focus on Demobesin 1 and its analogues.
The Gastrin-Releasing Peptide Receptor (GRPR) has emerged as a compelling target for cancer diagnostics and therapy due to its overexpression in various malignancies, including prostate, breast, and lung cancers.[1][2] While initial research focused on GRPR agonists, a paradigm shift has occurred, with antagonists now being recognized for their superior tumor-targeting properties.[1][3] This guide provides a comparative analysis of Demobesin 1, a prominent GRPR antagonist, and other notable antagonists, supported by experimental data and detailed methodologies.
Performance Comparison of GRPR Antagonists
A critical evaluation of GRPR antagonists involves assessing their binding affinity, signaling properties, internalization rates, and in vivo tumor targeting efficacy. The following tables summarize the quantitative data from comparative studies.
In Vitro Performance
Table 1: In Vitro Characterization of GRPR Ligands [1]
| Compound | Receptor Binding (IC50, nM) in PC3 cells | Calcium Mobilization | GRPR Internalization | Classification |
| Bombesin | Low nM | Agonist | Strong | Agonist |
| Demobesin 1 | Low nM | Antagonist | Weak | Antagonist |
| Demobesin 4 | Low nM | Agonist | Strong | Agonist |
Table 2: Binding Affinity of Demobesin 1 and its Mimics [4]
| Compound | Receptor Binding (IC50, nM) |
| [99mTc]Demobesin 1 (DB1) | ~0.70[5][6] |
| [99mTc]Demobesin 8 (DB8) | 0.26 |
In Vivo Performance
Table 3: In Vivo Tumor Uptake in PC3 Xenograft Models
| Compound | 1 h post-injection (%ID/g) | 4 h post-injection (%ID/g) | 24 h post-injection (%ID/g) | Reference |
| [99mTc]Demobesin 1 | 16.2 ± 3.1 | 15.61 ± 1.19 | 5.24 ± 0.67 | [5] |
| [99mTc]Demobesin 4 (agonist) | Significantly lower than Demobesin 1 | Significantly lower than Demobesin 1 | Significantly lower than Demobesin 1 | [1][3] |
| [99mTc]Demobesin 4 mimic | 28.8 ± 4.1 | - | 16.3 ± 1.8 | [7][8] |
| [99mTc]Demobesin 8 | Higher than Demobesin 1 | - | Higher retention than Demobesin 1 | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the characterization of GRPR antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the GRPR.
-
Cell Culture and Membrane Preparation: Human prostate cancer PC-3 cells, which endogenously express GRPR, are cultured and harvested. The cells are then homogenized, and the cell membrane fraction is isolated by centrifugation.
-
Competition Binding: A constant concentration of a radiolabeled GRPR ligand (e.g., [125I-Tyr4]BN) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (e.g., Demobesin 1).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by filtration.
-
Data Analysis: The radioactivity of the filters is measured, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Calcium Mobilization Assay
This functional assay determines whether a compound acts as an agonist or an antagonist.
-
Cell Preparation: PC-3 cells or HEK293 cells transfected with GRPR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are first exposed to the test compound alone (e.g., Demobesin 1) to check for agonistic activity. To test for antagonism, the cells are co-incubated with a known GRPR agonist (e.g., bombesin) and the test compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. An increase in fluorescence indicates calcium mobilization (agonist effect), while the inhibition of the agonist-induced fluorescence increase indicates an antagonist effect.[1]
Receptor Internalization Assay
This assay measures the ability of a ligand to induce the internalization of the GRPR from the cell surface.
-
Cell Treatment: HEK-GRPR cells are treated with the test compound (e.g., Demobesin 1 or Demobesin 4) for a specific time.
-
Immunofluorescence: The cells are then fixed, permeabilized, and stained with an antibody against the HA-tagged GRPR. A fluorescently labeled secondary antibody is used for visualization.
-
Microscopy: The subcellular localization of the GRPR is observed using a fluorescence microscope. A diffuse staining on the cell surface indicates no internalization, while a punctate intracellular staining pattern indicates receptor internalization.[1]
-
Quantitative ELISA: For a quantitative measurement, an ELISA-based assay can be used to determine the amount of receptor remaining on the cell surface after treatment.[3]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding.
Caption: GRPR signaling pathway upon agonist binding.
Caption: Workflow for preclinical evaluation of GRPR antagonists.
Conclusion
The comparative analysis strongly indicates that GRPR antagonists, such as Demobesin 1 and its more recent analogues like Demobesin 8, are superior to agonists for in vivo tumor targeting.[1][3] They exhibit comparable high binding affinity but, crucially, do not induce significant receptor internalization, leading to higher and more sustained tumor accumulation.[1][4] This characteristic, combined with favorable clearance from non-target tissues, results in excellent tumor-to-background ratios, making them highly promising candidates for diagnostic imaging and targeted radionuclide therapy. Several GRPR antagonists are now undergoing clinical investigation, highlighting the translational potential of this class of compounds.[9][10] Further research focusing on optimizing the pharmacokinetic properties of these antagonists will continue to advance their clinical utility.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial: Kit Preparation, Characterization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bombesin receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. [99mTc]Demobesin 1, a novel potent bombesin analogue for GRP receptor-targeted tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Gastrin Releasing Peptide Receptor-Directed [99mTc]Demobesin 1 Mimics: Synthesis and Comparative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
Validating GRPR-specific uptake using (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) blocking
Validating GRPR-Specific Uptake: A Comparative Guide to Blocking Agents
The accurate validation of Gastrin-Releasing Peptide Receptor (GRPR) specific uptake is paramount for the development of targeted diagnostics and therapeutics. This guide provides a comparative overview of blocking agents used to confirm the specificity of GRPR-targeting compounds, with a focus on the bombesin analog (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) . We present supporting experimental data, detailed protocols, and visualizations to aid researchers in designing and interpreting their validation studies.
Comparative Analysis of GRPR Blocking Agents
The specificity of a radiolabeled ligand for GRPR is typically validated through in vitro and in vivo blocking studies. In these experiments, the uptake of the radioligand is measured in the presence and absence of an excess of an unlabeled competitor, or "blocking agent," that has a high affinity for GRPR. A significant reduction in radioligand uptake in the presence of the blocking agent indicates that the uptake is receptor-mediated.
While various bombesin analogs can be used for this purpose, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a commonly employed antagonist for these studies. The following tables summarize quantitative data from studies utilizing this and other bombesin analogs as blocking agents to validate the uptake of GRPR-targeted radiopharmaceuticals.
Table 1: In Vivo Blocking Studies Data
| Radiotracer | Blocking Agent | Animal Model | Tumor Model | %ID/g in Tumor (Control) | %ID/g in Tumor (Blocked) | % Reduction | Reference |
| [¹⁷⁷Lu]Lu-LW02060 | [D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6-14) | NRG Mice | PC-3 | 16.8 ± 2.70 | 6.11 ± 0.42 | 64% | [1] |
| [¹⁷⁷Lu]Lu-LW02080 | [D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6-14) | NRG Mice | PC-3 | 7.36 ± 1.13 | 1.71 ± 0.39 | 77% | [1] |
| [¹⁷⁷Lu]Lu-TacsBOMB5 | [D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6-14) | NRG Mice | PC-3 | Not Specified | Not Specified | 71% | [2] |
| [¹⁷⁷Lu]Lu-LW01110 | [D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6-14) | NRG Mice | PC-3 | Not Specified | Not Specified | 73% | [2] |
| [¹⁷⁷Lu]Lu-LW01142 | [D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6-14) | NRG Mice | PC-3 | Not Specified | Not Specified | 62% | [2] |
| [⁶⁸Ga]Ga-LW01158 | Nonradioactive standard | Nude Mice | PC-3 | Not Specified | Not Specified | >80% | [3] |
| [¹⁸F]AlF-NOTA-P2-RM26 | Non-labeled peptide | BALB/c nu/nu mice | PC-3 | 6.3 ± 0.9 | 0.8 ± 0.2 | >8-fold reduction | [4] |
Table 2: In Vitro Competition Binding Assay Data
| Compound | Cell Line | IC50 (nM) | Reference |
| SarAr-SA-Aoc-bombesin(7–14) | PC-3 | 3.5 | [5] |
| SarAr-SA-Aoc-GSG-bombesin(7–14) | PC-3 | 4.5 | [5] |
| [natF]AlF-NOTA-P2-RM26 | PC-3 | 4.4 ± 0.8 | [6] |
| Ga-TacsBOMB2 | PC-3 | 7.08 ± 0.65 | [7] |
| Ga-TacsBOMB3 | PC-3 | 4.29 ± 0.46 | [7] |
| Ga-TacsBOMB5 | PC-3 | 6.09 ± 0.95 | [7] |
| Ga-TacsBOMB6 | PC-3 | 5.12 ± 0.57 | [7] |
| Ga-RM2 | PC-3 | 1.51 ± 0.24 | [7] |
Experimental Protocols
In Vivo Blocking Study Protocol
This protocol provides a general framework for conducting in vivo blocking studies to validate GRPR-specific uptake.
-
Animal Model: Utilize mice bearing xenografts of a GRPR-expressing cancer cell line (e.g., PC-3).
-
Grouping: Divide the animals into at least two groups: a control group and a blocking group.
-
Blocking Agent Administration: For the blocking group, co-inject an excess of the unlabeled blocking agent, such as (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 100 µg), along with the radiolabeled GRPR-targeting agent.[1][2][8] The control group receives only the radiolabeled agent.
-
Biodistribution: At a predetermined time point post-injection (e.g., 1 hour), euthanize the mice.[2][3]
-
Organ Harvesting and Measurement: Dissect tumors and relevant organs, weigh them, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. Compare the %ID/g in the tumor and other GRPR-expressing organs between the control and blocked groups to determine the extent of blocking. A significant reduction in uptake in the blocked group confirms GRPR-specific accumulation.
In Vitro Competition Binding Assay Protocol
This protocol outlines the steps for a competitive binding assay to determine the binding affinity (IC50) of a compound for GRPR.
-
Cell Culture: Culture a GRPR-expressing cell line, such as PC-3 human prostate cancer cells, in appropriate media.[7]
-
Cell Seeding: Seed the cells into 24-well plates at a density of approximately 2 x 10^5 cells per well and allow them to adhere overnight.[7]
-
Assay Preparation: On the day of the experiment, wash the cells with a binding buffer (e.g., RPMI 1640 with 0.2% BSA).
-
Competition Reaction: Add increasing concentrations of the unlabeled test compound (competitor), such as (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), to the wells.
-
Radioligand Addition: Add a constant, low concentration of a radiolabeled GRPR ligand with high affinity (e.g., [¹²⁵I-Tyr4]Bombesin) to all wells.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 27°C) for a specific duration (e.g., 1 hour) to allow for competitive binding.[7]
-
Washing: Wash the cells with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the bound radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Visualizations
GRPR Signaling Pathway
The Gastrin-Releasing Peptide Receptor is a G protein-coupled receptor (GPCR) that, upon binding to its ligand (e.g., GRP or bombesin analogs), activates intracellular signaling cascades.[9][10] These pathways are crucial in both normal physiological processes and in the proliferation of cancer cells.[9]
Caption: GRPR signaling cascade upon ligand binding.
Experimental Workflow for In Vivo Blocking Study
The following diagram illustrates the key steps involved in a typical in vivo blocking experiment to confirm GRPR-specific uptake of a radiotracer.
References
- 1. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging | PLOS One [journals.plos.org]
- 5. In vitro and in vivo evaluation of 64Cu-labeled SarAr-bombesin analogs in gastrin-releasing peptide receptor-expressing prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
A Comparative Guide to the Cross-Reactivity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
This guide provides a detailed comparison of the bombesin receptor antagonist (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) with other alternative bombesin receptor antagonists. The information is intended for researchers, scientists, and drug development professionals working with bombesin receptors and their ligands.
Introduction to Bombesin Receptors and Ligands
The bombesin peptide family plays a significant role in various physiological processes, mediated through three main G protein-coupled receptors (GPCRs) in mammals:
-
BB1 Receptor (NMBR): Neuromedin B-preferring receptor.
-
BB2 Receptor (GRPR): Gastrin-releasing peptide-preferring receptor.
-
BB3 Receptor: An orphan receptor with no known natural ligand.
These receptors, particularly the GRPR, are often overexpressed in various cancers, making them attractive targets for diagnostic imaging and targeted therapies. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide antagonist of bombesin receptors, widely used as a research tool and in preclinical studies. This guide evaluates its cross-reactivity profile against the three bombesin receptor subtypes and compares it with other known bombesin antagonists.
Comparative Binding Affinity of Bombesin Antagonists
The following table summarizes the binding affinities (Ki or IC50 in nM) of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and other selected antagonists for the human bombesin receptor subtypes. It is important to note that these values are compiled from different studies and experimental conditions may vary. For a direct comparison, data from head-to-head studies under identical conditions would be ideal.
| Compound | BB1 (NMBR) Affinity (nM) | BB2 (GRPR) Affinity (nM) | BB3 Affinity (nM) | Reference(s) |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | >1000 | 2.6 (IC50) | >1000 | [1] |
| - | 10.7 (Ki) | - | [2] | |
| PD176252 | 0.17 (Ki) | 1.0 (Ki) | - | [3][4] |
| BIM-23127 | 20.9 (Ki) | >10000 | - | |
| RC-3095 | - | Selective Antagonist | - |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for bombesin receptors expressed in cell membranes.
Materials:
-
Cell membranes prepared from cells expressing the human bombesin receptor subtype of interest (BB1, BB2, or BB3).
-
Radioligand: Typically 125I-[Tyr4]-bombesin.
-
Unlabeled bombesin or a known high-affinity ligand (for determining non-specific binding).
-
Test compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) or other antagonists.
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 20-50 µg protein/well).
-
Add the radioligand at a concentration near its Kd value.
-
Add the serially diluted test compound to the respective wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled bombesin (e.g., 1 µM).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels.
Materials:
-
Cells expressing the bombesin receptor of interest (e.g., PC-3 cells for GRPR).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Known bombesin receptor agonist (e.g., bombesin or GRP).
-
Test compound (antagonist).
-
A fluorescence plate reader capable of measuring ratiometric dyes (e.g., with excitation at 340 nm and 380 nm, and emission at 510 nm for Fura-2).
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare a loading solution of Fura-2 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate at 37°C for 60-90 minutes in the dark to allow for dye loading.
-
Wash the cells with assay buffer to remove extracellular dye.
-
To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound for a defined period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (340nm/380nm).
-
Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately start recording the fluorescence ratio over time.
-
The increase in the 340/380 nm ratio corresponds to an increase in intracellular calcium.
-
The ability of the test compound to inhibit the agonist-induced calcium increase is a measure of its antagonist activity.
-
To test for agonist activity, add the test compound directly to the cells and monitor for an increase in the fluorescence ratio.
-
Data is typically expressed as the percentage of the maximal response to the agonist.
Visualizations
Bombesin Receptor Signaling Pathway
Caption: A diagram of the canonical bombesin receptor signaling pathway via Gq/11 activation.
Experimental Workflow for Determining Antagonist Cross-Reactivity
Caption: A flowchart illustrating the experimental process for assessing bombesin antagonist cross-reactivity.
References
A Comparative Benchmarking Guide: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and Established Bombesin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bombesin antagonist (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) against other established antagonists in the field. The data presented is compiled from various studies to offer an objective overview of their performance based on binding affinities, in vitro potency, and in vivo efficacy. Detailed experimental protocols for key assays are also provided to support the reproducibility of these findings.
Data Presentation: A Comparative Analysis of Bombesin Antagonists
The following tables summarize the quantitative data for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and other well-characterized bombesin antagonists. These values represent their binding affinity (Ki or IC50) for the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR), the two primary bombesin receptor subtypes in mammals.
| Antagonist | Receptor Subtype | Binding Affinity (Ki/IC50, nM) | Cell Line/Tissue | Reference |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | GRPR | 10.7 ± 1.06 (Ki) | PC-3 cells | [1] |
| GRPR | Antagonist Activity Confirmed | PC-3 and HEK-GRPR cells | [2] | |
| RC-3095 | GRPR | High Affinity (Specific values not in snippets) | Hs746T cell membranes | [3] |
| GRPR | Potent Antagonist | - | [4] | |
| BIM-26226 | GRPR | 6 (IC50) | AR4-2J cells | [5][6] |
| GRPR (functional antagonism) | 0.2 (IC50 vs GRP) | AR4-2J cells | [5][6] | |
| PD176252 | GRPR (human, BB2) | 1.0 (Ki) | - | [5][7] |
| NMBR (human, BB1) | 0.15 (Ki) | - | [7] | |
| GRPR (rat, BB2) | 16 (Ki) | - | [5] | |
| NMBR (rat, BB1) | 0.66 (Ki) | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for researchers to design and execute their own comparative studies.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
Objective: To measure the Ki or IC50 value of bombesin antagonists for GRPR and NMBR.
Materials:
-
Cell Lines: PC-3 (human prostate cancer, GRPR-positive) or other cell lines expressing the target receptor.
-
Radioligand: Typically 125I-[Tyr4]bombesin.
-
Membrane Preparation: Homogenized cell membranes expressing the receptor of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled bombesin analog (e.g., 1 µM bombesin).
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine.
-
Scintillation Counter.
Procedure:
-
Prepare cell membranes from the chosen cell line.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled antagonist being tested.
-
For determining non-specific binding, add the non-specific binding control to a set of wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using a suitable software (e.g., Prism) to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Objective: To assess the functional antagonist activity of bombesin analogs.
Materials:
-
Cell Lines: PC-3 or other suitable cell lines endogenously or recombinantly expressing GRPR.
-
Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Bombesin Agonist: e.g., Bombesin or Gastrin-Releasing Peptide (GRP).
-
Fluorescence Plate Reader: Capable of kinetic reading at the appropriate excitation and emission wavelengths for the chosen dye.
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the fluorescent calcium indicator (e.g., Fura-2 AM) in assay buffer, typically for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the bombesin antagonist at various concentrations to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the bombesin agonist into the wells and continue to monitor the fluorescence signal over time.
-
An increase in fluorescence indicates a rise in intracellular calcium. The ability of the antagonist to reduce the agonist-induced fluorescence increase is a measure of its potency.
-
Analyze the data to determine the IC50 of the antagonist for inhibiting the agonist response.
In Vivo Tumor Growth Inhibition Study
This assay evaluates the efficacy of a bombesin antagonist in a preclinical cancer model.
Objective: To determine the anti-tumor activity of bombesin antagonists in vivo.
Materials:
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Model: Subcutaneous xenografts of a human cancer cell line that overexpresses bombesin receptors (e.g., PC-3 for prostate cancer, HT-29 for colon cancer).[8]
-
Test Compound: The bombesin antagonist to be evaluated.
-
Vehicle Control: The solvent used to dissolve the antagonist.
-
Calipers: For measuring tumor dimensions.
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the bombesin antagonist or vehicle control to the respective groups. The route of administration can be subcutaneous or intraperitoneal, and the dosing schedule can vary (e.g., daily injections).[8]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).
-
Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the efficacy of the antagonist.
Mandatory Visualizations
Bombesin Receptor Signaling Pathway
The binding of bombesin or its mammalian homolog, gastrin-releasing peptide (GRP), to the GRPR, a G-protein coupled receptor, primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway ultimately leads to various cellular responses, including cell proliferation, which is a key target for antagonist-based cancer therapies.
Caption: Bombesin receptor signaling cascade via the Gq/PLC pathway.
Experimental Workflow for Bombesin Antagonist Evaluation
The evaluation of a novel bombesin antagonist typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy studies. This process ensures a comprehensive assessment of the compound's potential as a therapeutic agent.
Caption: A typical workflow for the preclinical evaluation of bombesin antagonists.
Comparative Logic of Benchmarking
The process of benchmarking (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) involves a systematic comparison against established antagonists based on key performance metrics derived from standardized experimental assays. This allows for an evidence-based assessment of its relative potency, selectivity, and potential therapeutic utility.
Caption: Logical framework for benchmarking bombesin antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Inhibition of growth of human malignant glioblastoma in nude mice by antagonists of bombesin/gastrin-releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of growth of HT-29 human colon cancer xenografts in nude mice by treatment with bombesin/gastrin releasing peptide antagonist (RC-3095) - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of using an antagonist like Demobesin 1 over agonists in radionuclide therapy
A paradigm shift in targeted radionuclide therapy is favoring Gastrin-Releasing Peptide Receptor (GRPR) antagonists, such as Demobesin 1, over their agonist counterparts. This evolution is driven by compelling preclinical and clinical data demonstrating superior tumor targeting, improved safety profiles, and enhanced therapeutic windows for antagonists.
For researchers and drug development professionals in oncology, the choice between an agonist and an antagonist for targeting GRPR-expressing tumors, including prostate and breast cancer, is a critical decision.[1][2] While agonists trigger receptor-mediated internalization, a characteristic once thought essential for delivering a radioactive payload, antagonists have surprisingly demonstrated more favorable pharmacokinetics and overall performance in vivo.[3][4]
This guide provides an objective comparison of GRPR antagonists, exemplified by Demobesin 1, and agonists in the context of radionuclide therapy, supported by experimental data and detailed methodologies.
Agonist vs. Antagonist: A Head-to-Head Comparison
The fundamental difference between GRPR agonists and antagonists lies in their interaction with the receptor. Agonists, such as analogs of the natural ligand bombesin, bind to and activate the GRPR, initiating a cascade of downstream signaling events and receptor internalization.[5] In contrast, antagonists like Demobesin 1 bind to the receptor without activating it, effectively blocking the natural ligand from binding.[3][5] This seemingly simple difference has profound implications for radionuclide therapy.
| Feature | GRPR Agonists (e.g., Bombesin analogs) | GRPR Antagonists (e.g., Demobesin 1) | Rationale for Advantage |
| Tumor Uptake & Retention | Lower and often transient | Higher and more prolonged[3][6][7][8] | Antagonists appear to bind to a larger number of receptor sites on tumor cells, compensating for their lack of internalization.[1] |
| Background Clearance | Slower clearance from GRPR-rich organs (e.g., pancreas)[9] | Faster clearance from non-target tissues[1][3][8][10][11] | This results in significantly better tumor-to-background ratios, enhancing imaging contrast and reducing off-target radiation. |
| Side Effects | Can induce physiological responses (e.g., abdominal cramps, vomiting) and mitogenic effects[2][10] | Minimal to no receptor-mediated side effects[2][3][12] | By not activating the receptor, antagonists avoid the adverse effects associated with agonist-induced signaling. |
| Receptor Internalization | High[1][3] | Low to negligible[1][3][6] | While initially considered a prerequisite for therapy, high internalization has not translated to superior in vivo performance for agonists. |
| In Vivo Stability | Generally lower metabolic stability | Higher in vivo metabolic stability compared to agonists[1] | Improved stability contributes to better tumor targeting and reduced systemic exposure to radiolabeled metabolites. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies comparing GRPR agonists and antagonists.
Table 1: In Vitro GRPR Binding Affinity
| Compound | Type | Cell Line | IC50 (nM) |
| Demobesin 1 | Antagonist | PC-3 | 0.70 ± 0.08[7][8] |
| [Tyr4]Bombesin | Agonist | PC-3 | 1.5 ± 0.20[7][8] |
| Demobesin 4 | Agonist | HEK-GRPR | ~1 |
| [⁹⁹ᵐTc]Demobesin 1 | Antagonist | PC-3 | K_d = 0.67 ± 0.10[7][8] |
Table 2: In Vivo Tumor Uptake in PC-3 Xenograft Models (% Injected Dose per Gram)
| Radiotracer | Type | 1h p.i. | 4h p.i. | 24h p.i. |
| [⁹⁹ᵐTc]Demobesin 1 | Antagonist | 16.2 ± 3.1[7][8] | 15.61 ± 1.19[7][8] | 5.24 ± 0.67[7][8] |
| [⁹⁹ᵐTc]Demobesin 4 | Agonist | High initial uptake | Lower retention compared to antagonist | Significantly lower than antagonist |
| [⁹⁹ᵐTc]4 (Demobesin 1 mimic) | Antagonist | 28.8 ± 4.1 | - | 16.3 ± 1.8[13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided.
References
- 1. Peptide Radioligands in Cancer Theranostics: Agonists and Antagonists [mdpi.com]
- 2. Frontiers | GRPR-targeting radiotheranostics for breast cancer management [frontiersin.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 6. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [99mTc]Demobesin 1, a novel potent bombesin analogue for GRP receptor-targeted tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. New Gastrin Releasing Peptide Receptor-Directed [99mTc]Demobesin 1 Mimics: Synthesis and Comparative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the antagonistic potency of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) relative to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the bombesin receptor antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), in relation to other significant compounds targeting the bombesin receptor family. The data presented is curated from peer-reviewed studies to facilitate an objective comparison of their antagonistic potency.
Introduction to Bombesin Receptors and Their Antagonists
Bombesin (BN) and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are neuropeptides that mediate a variety of physiological processes, including smooth muscle contraction, exocrine and endocrine secretions, and cellular growth.[1] These effects are mediated through a family of G-protein coupled receptors (GPCRs), primarily the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3).[1][2] Notably, the overexpression of these receptors, particularly GRPR, is implicated in the progression of several cancers, including prostate, breast, and lung cancer, making them attractive targets for therapeutic intervention and diagnostic imaging.[1][3]
Bombesin receptor antagonists are compounds that bind to these receptors without activating them, thereby blocking the effects of endogenous agonists like GRP. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), also known as Demobesin 1, is a potent bombesin receptor antagonist that has been extensively studied for its potential in cancer diagnostics and therapy.[4][5][6] This guide compares its performance against other well-characterized bombesin receptor antagonists and agonists.
Quantitative Comparison of Antagonistic Potency
The antagonistic potency of various bombesin receptor ligands is typically determined through competitive binding assays, which measure the concentration of a compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), or the equilibrium dissociation constant (Ki). Lower IC50 and Ki values indicate higher binding affinity.
| Compound | Alias/Notes | Receptor Target | Assay Cell Line | IC50 (nM) | Ki (nM) | Reference(s) |
| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | Demobesin 1 | GRPR | Prostate Cancer Biopsies | 2.6 ± 0.2 | - | [2] |
| GRPR | PC-3 | - | 10.7 ± 1.06 | [4] | ||
| RC-3095 | A selective bombesin/GRP receptor antagonist | GRPR | - | - | - | [7] |
| RM26 | D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 | GRPR | PC-3 | - | - | [8] |
| Tyr-PEG2-RM26 | RM26 derivative | GRPR | PC-3 | 1.7 ± 0.3 | - | [9] |
| DOTA-PEG2-RM26 | RM26 derivative | GRPR | PC-3 | 3.2 ± 0.5 | - | [9] |
| [natF]AlF-NOTA-P2-RM26 | RM26 derivative | GRPR | PC-3 | 4.4 ± 0.8 | - | [10] |
| Bombesin | Natural Agonist | GRPR | PC-3 | - | - | |
| Gastrin-Releasing Peptide (GRP) | Endogenous Agonist | GRPR | - | - | - |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Competitive Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells or Tissues: PC-3 human prostate cancer cells or human tumor biopsy specimens expressing the target receptor.[2][4]
-
Radioligand: Typically [125I-Tyr4]Bombesin.
-
Test Compounds: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and other compounds to be tested at various concentrations.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: To separate bound from free radioligand.
Procedure:
-
Cell/Membrane Preparation: Homogenize tissues or harvest cells and prepare a membrane fraction by centrifugation.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 30 minutes at 37°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay determines whether a compound acts as an agonist or an antagonist by measuring changes in intracellular calcium concentration upon receptor binding.
Materials:
-
Cells: PC-3 or other suitable cells endogenously or recombinantly expressing the bombesin receptor.[3][11]
-
Calcium-sensitive fluorescent dye: e.g., Fura-2/AM or Fluo-4 AM.[3][11]
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Test Compounds: Agonists (e.g., Bombesin) and antagonists (e.g., (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)).
-
Fluorescence Plate Reader: Capable of kinetic reading.
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific period (e.g., 30-60 minutes at 37°C).
-
Washing: Wash the cells to remove excess dye.
-
Antagonist Pre-incubation: For antagonist testing, pre-incubate the cells with the antagonist compound for a defined time.
-
Agonist Stimulation: Add the agonist to the wells and immediately start measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Antagonists will inhibit the calcium mobilization induced by the agonist.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and procedures discussed, the following diagrams are provided.
Caption: Bombesin Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Conclusion
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) demonstrates high antagonistic potency at the GRP receptor, with binding affinities in the low nanomolar range. Its ability to effectively compete with natural ligands and block downstream signaling pathways, such as calcium mobilization, underscores its potential as a valuable tool in both research and clinical applications. When compared to other antagonists like derivatives of RM26, it exhibits comparable or slightly different binding affinities, which can be influenced by modifications to the peptide structure. The choice of antagonist for a specific application will depend on factors such as the desired pharmacokinetic properties and the specific receptor subtype being targeted. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and interpret studies aimed at further characterizing bombesin receptor antagonists.
References
- 1. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated Bombesin Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging | PLOS One [journals.plos.org]
- 11. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) proper disposal procedures
Proper Disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is crucial for ensuring personnel safety and environmental protection. This document provides detailed, step-by-step guidance for the disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a bombesin receptor antagonist used in cancer research.
Substance Identification and Safety Data
According to the Safety Data Sheet (SDS) for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) trifluoroacetate salt, the substance is not classified as hazardous under Regulation (EC) No 1272/2008[1]. However, as a standard practice for all laboratory chemicals, appropriate safety measures should be followed during handling and disposal.
| Characteristic | Information | Source |
| Product Name | (D-Phe⁶,Leu-NHEt¹³,des-Met¹⁴)-Bombesin (6-14) trifluoroacetate salt | [1] |
| CAS Number | 124199-90-2 | [1] |
| Form | Powder | [1] |
| Color | White | [1] |
| Hazard Classification | Not classified as hazardous (Void) | [1] |
| Environmental Precautions | No special measures required | [1] |
Experimental Protocols: Disposal Procedures
While the substance itself is not classified as hazardous, the following procedures are recommended to ensure best laboratory practices and to account for any potential contamination or mixtures with other reagents.
Step 1: Decontamination of Contaminated Materials
All materials that have come into contact with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), such as pipette tips, gloves, and empty vials, should be considered chemically contaminated waste[2].
-
Procedure:
-
Collect all contaminated disposable materials in a designated, clearly labeled waste container for chemical waste.
-
This container should be separate from regular trash and biohazardous waste.
-
Step 2: Disposal of Unused Solid (Powder) Compound
For the disposal of the pure, unused peptide in its solid form:
-
Procedure:
-
Carefully collect the solid material, avoiding the creation of dust[1].
-
Place the solid waste into a sealed and clearly labeled container designated for non-hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of non-hazardous chemical waste[2]. In many cases, this can be handled by a certified waste disposal company[2].
-
Step 3: Disposal of Solutions Containing the Compound
Disposal of liquid preparations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) will depend on the solvent used.
-
Aqueous Solutions (without other hazardous chemicals):
-
While the peptide itself is not classified as hazardous, it is not recommended to pour chemical solutions down the drain without consulting institutional guidelines[3].
-
Collect the aqueous waste in a designated container for non-hazardous aqueous chemical waste.
-
Label the container clearly with its contents.
-
Arrange for disposal through your institution's chemical waste program.
-
-
Solutions with Organic Solvents (e.g., DMSO, acetonitrile):
-
Do not pour down the drain [3].
-
Collect all liquid waste containing the peptide and organic solvents in a designated container for hazardous liquid waste.
-
Ensure the waste container is properly labeled with all chemical components.
-
Follow your institution's procedures for the disposal of hazardous chemical waste.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) waste.
Caption: Disposal workflow for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
References
Personal protective equipment for handling (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent bombesin receptor antagonist. Given that the chemical, physical, and toxicological properties of this product have not been thoroughly investigated, a cautious approach is paramount to ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in its powdered form or in solution, the following personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1]
| PPE Category | Item | Specifications |
| Respiratory Protection | Respirator | For brief exposure or in well-ventilated areas, a respiratory filter device is recommended. For intensive or longer exposure, or in cases of insufficient ventilation, a self-contained respiratory protective device should be used. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. The exact breakthrough time should be confirmed with the glove manufacturer.[2] |
| Eye Protection | Safety Goggles | Chemical safety goggles are required to protect against dust particles and splashes. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Foot Protection | Closed-toe shoes | Required to protect against spills and falling objects. |
| Additional Protection | Heavy rubber gloves and rubber boots | Recommended during spill cleanup procedures.[1] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure risk. The following step-by-step guidance outlines the handling procedure from receipt to experimental use.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store the container tightly closed in a cool, dry place.[1] The recommended storage temperature is -20°C.[1]
-
Keep the compound away from foodstuffs.
Preparation of Stock Solutions
-
All handling of the powdered form of the compound should be conducted in a designated area, preferably within a chemical fume hood or a glove box, to avoid dust formation and inhalation.
-
Before weighing, ensure all required PPE is correctly donned.
-
Use a dedicated set of spatulas and weighing boats.
-
When dissolving the peptide, add the solvent slowly to the powder to prevent aerosolization.
Experimental Use
-
When working with solutions containing the peptide, always wear the prescribed PPE.
-
Avoid contact with eyes, skin, and clothing.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of water and soap.[2] If irritation persists, consult a doctor. |
| Eye Contact | Rinse the opened eye for several minutes under running water.[2] Seek medical advice if symptoms persist. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Call a doctor immediately.[2] |
| Spill | For small spills, sweep up the solid material, avoiding dust generation, place it in a sealed bag, and hold it for waste disposal.[1] For larger spills, wear a self-contained breathing apparatus and protective clothing.[1] |
Disposal Plan
Proper disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and associated contaminated materials is crucial to prevent environmental contamination.
-
Unused Compound and Empty Containers: Dispose of as chemical waste in accordance with all federal, state, and local environmental regulations. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Labware: Disposable items such as gloves, weighing boats, and pipette tips that have come into contact with the peptide should be placed in a sealed, labeled hazardous waste container.
-
Aqueous Waste: Collect all aqueous solutions containing the peptide in a designated, labeled waste container for chemical waste disposal. Do not discharge to the environment without proper handling of contaminated wastewater.[1]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
